molecular formula C34H32N2O8 B6594924 Cannabisin-B CAS No. 144506-17-2

Cannabisin-B

Cat. No.: B6594924
CAS No.: 144506-17-2
M. Wt: 596.6 g/mol
InChI Key: XENYXHLAFMZULS-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabisin B has been reported in Cannabis sativa and Xylopia aethiopica with data available.
See also: Cannabis sativa subsp. indica top (part of).

Properties

IUPAC Name

(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENYXHLAFMZULS-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144506-17-2
Record name Cannabisin-b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABISIN-B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Cannabisin-B vs. Phytocannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Structural, Biosynthetic, and Pharmacological Divergence

Executive Summary

Cannabisin-B is frequently misclassified by non-specialists due to its nomenclature and source origin (Cannabis sativa L.). However, it is not a phytocannabinoid. It belongs to the lignanamide class (specifically a phenolic amide dimer), predominantly localized in the seed coat and roots of the plant, whereas phytocannabinoids (e.g., THC, CBD) are terpenophenolic compounds synthesized in the glandular trichomes of the female flowers.

This guide delineates the rigid technical distinctions between these two chemical families, focusing on their divergent biosynthetic origins, pharmacological targets, and isolation protocols. It is designed for researchers aiming to exploit the non-psychoactive, cytotoxic, and neuroprotective potential of hemp seed metabolites.

Part 1: Chemical Architecture & Classification

The fundamental distinction lies in the skeletal structure. Phytocannabinoids are meroterpenoids (part terpenoid, part phenol), while Cannabisin-B is a polyphenolic amide formed by the oxidative coupling of hydroxycinnamic acid amides (HCAAs).

Table 1: Structural & Physicochemical Comparison

FeatureCannabisin-BPhytocannabinoids (e.g., CBD, THC)
Chemical Class Lignanamide (Flavonolignanamide)Terpenophenolic (Meroterpenoid)
Core Skeleton Dimeric Phenylpropanoid AmideTricyclic (THC) or Bicyclic (CBD) Resorcinol
Precursors Feruloyltyramine / p-CoumaroyltyramineOlivetolic Acid + Geranyl Pyrophosphate (GPP)
Nitrogen Content Contains Nitrogen (Amide bonds)Nitrogen-free (except minor alkaloids)
Primary Localization Seeds (Hull/Cotyledon), RootsFemale Flowers (Glandular Trichomes)
Solubility Profile Polar organic solvents (MeOH, EtOH)Non-polar/Lipophilic (Hexane, scCO2)
Visualization: Taxonomic & Structural Classification

The following diagram illustrates the divergent chemical taxonomy of Cannabis sativa secondary metabolites.

Classification Plant Cannabis sativa L. Secondary Metabolites Terpenophenolics Class: Terpenophenolics (Phytocannabinoids) Plant->Terpenophenolics Lignanamides Class: Lignanamides (Phenolic Amides) Plant->Lignanamides Trichomes Site: Glandular Trichomes (Flowers/Bracts) Terpenophenolics->Trichomes Pathway1 Pathway: Polyketide + MEP Trichomes->Pathway1 Examples1 Examples: THC, CBD, CBG, CBC Pathway1->Examples1 Seeds Site: Seed Coat (Hull) & Roots Lignanamides->Seeds Pathway2 Pathway: Phenylpropanoid (Shikimate) Seeds->Pathway2 Examples2 Examples: Cannabisin-B, Cannabisin-A, Grossamide Pathway2->Examples2

Figure 1: Chemotaxonomic divergence of Cannabis sativa metabolites. Note the distinct localization and chemical classes.

Part 2: Biosynthetic Divergence[2]

Understanding the biosynthesis is critical for genetic engineering and metabolic profiling.[1][2] The pathways are mutually exclusive in terms of enzymatic machinery and subcellular localization.

1. Phytocannabinoid Pathway (The "Flower" Pathway)
  • Origin: Convergence of the Polyketide pathway (Olivetolic acid) and Plastidial MEP pathway (Geranyl Pyrophosphate).

  • Key Enzyme: PT1/PT4 (Prenyltransferase) catalyzes the alkylation of Olivetolic acid to form CBGA.

  • Cyclization: Oxidative cyclization by FAD-dependent synthases (THCAS, CBDAS).[3]

2. Cannabisin-B Pathway (The "Seed/Root" Pathway)
  • Origin: Shikimate pathway derivatives.

  • Precursor Synthesis: Phenylalanine

    
     Cinnamic Acid 
    
    
    
    Feruloyl-CoA.
  • Amide Formation: Conjugation of Feruloyl-CoA with Tyramine (via Tyramine Hydroxycinnamoyl Transferase - THT) to form Feruloyltyramine .

  • Lignanamide Formation: Oxidative coupling of two Feruloyltyramine units (likely mediated by peroxidases or laccases) creates the benzodioxane core characteristic of Cannabisin-B.

Biosynthesis cluster_lignan Lignanamide Biosynthesis (Seeds/Roots) cluster_phyto Phytocannabinoid Biosynthesis (Flowers) Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic Feruloyl Feruloyl-CoA Cinnamic->Feruloyl FT Feruloyltyramine (Monomer) Feruloyl->FT + Tyramine (THT) Tyramine Tyramine Tyramine->FT Peroxidase Peroxidase/Laccase (Oxidative Coupling) FT->Peroxidase CanB CANNABISIN-B (Dimer) Peroxidase->CanB Hexanoyl Hexanoyl-CoA OA Olivetolic Acid Hexanoyl->OA CBGA CBGA OA->CBGA + GPP (Prenyltransferase) GPP Geranyl Pyrophosphate GPP->CBGA Synthase THCAS / CBDAS CBGA->Synthase Phyto THC / CBD Synthase->Phyto

Figure 2: Biosynthetic bifurcation showing the distinct precursors for Cannabisin-B (Phenylpropanoid) vs. Phytocannabinoids (Polyketide/Terpenoid).

Part 3: Pharmacological Profiling & Mechanism of Action

Cannabisin-B does not bind to CB1/CB2 receptors with high affinity. Its therapeutic value lies in cytotoxicity and enzyme inhibition .

1. Cytotoxicity & Antiproliferative Activity[4][5][6][7]
  • Mechanism: Cannabisin-B induces cell cycle arrest at the S-phase (synthesis phase) and triggers autophagic cell death.

  • Targets: High potency observed against HepG2 (hepatocarcinoma) and U87 (glioblastoma) cell lines.

  • Comparison: Unlike THC (which may induce apoptosis via ceramide accumulation), Cannabisin-B acts via mitochondrial membrane potential modulation and oxidative stress induction (ROS generation).

2. Neuroprotection (AChE Inhibition)
  • Mechanism: Cannabisin-B acts as a potent inhibitor of Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine.

  • Relevance: Potential therapeutic candidate for Alzheimer’s disease, distinct from the anti-inflammatory neuroprotection offered by CBD.

Table 2: Pharmacological Target Comparison

Target/AssayCannabisin-B ResponsePhytocannabinoid (CBD/THC) Response
CB1/CB2 Receptors Negligible AffinityPartial Agonist (THC) / Allosteric Modulator (CBD)
Acetylcholinesterase High Inhibition (IC50 ~20-40 µM)Weak/No Inhibition
Antioxidant (DPPH) Potent (Superior to CBD)Moderate
Cell Cycle Arrest S-Phase Block G0/G1 or G2/M Block (Compound dependent)
Primary Indication Antiproliferative, NootropicAnalgesic, Anxiolytic, Anticonvulsant
Part 4: Experimental Protocols
Protocol A: Isolation of Cannabisin-B from Cannabis sativa Seeds

Note: This protocol targets polar amides, distinct from the non-polar extraction used for cannabinoids.

Reagents:

  • Hemp seed meal (defatted)

  • Ethanol (95% and 70%)

  • Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)

  • Sephadex LH-20 resin

  • HPLC-grade Methanol/Water

Step-by-Step Workflow:

  • Defatting:

    • Crush Cannabis sativa seeds.

    • Extract with n-hexane (3x) to remove lipids (fatty acids, sterols).

    • Discard hexane fraction (or save for oil analysis). Retain the solid residue (marc).

  • Extraction:

    • Extract the defatted marc with 70% Ethanol under reflux (2h x 3).

    • Combine filtrates and evaporate ethanol under reduced pressure to yield crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Ethyl Acetate and n-Butanol .

    • Target Fraction: The EtOAc and n-BuOH fractions contain the highest concentration of lignanamides.

  • Chromatographic Purification (Critical Step):

    • Column: Sephadex LH-20.

    • Eluent: Methanol:Water gradient (30:70

      
       100:0).
      
    • Detection: Monitor fractions via TLC (UV 254nm). Lignanamides absorb strongly in UV due to phenolic rings.

  • Final Purification (RP-HPLC):

    • Isolate Cannabisin-B peak using C18 semi-prep column.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Cannabisin-B typically elutes earlier than non-polar cannabinoids.

Protocol B: Analytical Identification (LC-MS/MS)

Researchers must distinguish Cannabisin-B from flavonoids and cannabinoids.

  • Ionization: ESI- (Negative Mode) is preferred for phenolic amides.

  • Precursor Ion: Look for

    
     at m/z ~595-597  (depending on specific derivative and hydration).
    
  • Fragmentation Pattern:

    • Cleavage of the amide bond yields characteristic ferulic acid/tyramine fragments.

    • Cannabinoids will show characteristic fragmentation of the terpenoid moiety (m/z 221, 179) which is absent in Cannabisin-B spectra.

ExtractionWorkflow Raw Hemp Seeds Hexane Hexane Extraction Raw->Hexane Defatted Defatted Meal (Residue) Hexane->Defatted Lipids Lipid Fraction (Discard) Hexane->Lipids EtOH 70% EtOH Extraction Defatted->EtOH Crude Crude Extract EtOH->Crude Partition Liquid-Liquid Partition Crude->Partition BuOH EtOAc / n-BuOH Fraction (Lignanamides) Partition->BuOH Water Water Fraction (Sugars/Proteins) Partition->Water LH20 Sephadex LH-20 (MeOH:H2O) BuOH->LH20 HPLC Prep HPLC (C18) Isolate Cannabisin-B LH20->HPLC

Figure 3: Isolation workflow for Cannabisin-B. Note the defatting step to remove lipids, contrasting with cannabinoid extraction where lipids/resins are the target.

References
  • Yan, X., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities.[8] Journal of Agricultural and Food Chemistry.

  • Moccia, S., et al. (2020). Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells. Molecules.

  • Gülck, T., & Møller, B. L. (2020). Phytocannabinoids: Origins and Biosynthesis. Trends in Plant Science.

  • Appendino, G., et al. (2011). Cannabinoids: Occurrence and Medicinal Chemistry. Current Medicinal Chemistry.

  • Rodriguez-Leyva, D., & Pierce, G. N. (2010). The cardiac and hemostatic effects of dietary hempseed. Nutrition & Metabolism.

Sources

Technical Guide: Cannabisin B Antioxidant & Cytoprotective Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antioxidant and cytoprotective mechanisms of Cannabisin B , a bioactive lignanamide isolated from the seed coats of Cannabis sativa (hemp seed).

Target Audience: Researchers, Drug Development Scientists, and Phytochemists. Subject: Molecular mechanism of action, structure-activity relationships (SAR), and experimental protocols for Cannabisin B.

Executive Summary

Cannabisin B is not a cannabinoid; it is a lignanamide (a phenolic amide) found predominantly in the seed hulls of Cannabis sativa. Unlike CBD or THC, which act primarily through cannabinoid receptors (CB1/CB2), Cannabisin B exerts its biological effects through direct radical scavenging and the modulation of intracellular signaling pathways, specifically the AKT/mTOR pathway to induce autophagy.

This guide delineates the dual-action mechanism of Cannabisin B:

  • Chemical Antioxidant Activity: Direct neutralization of free radicals via phenolic hydroxyl groups.

  • Molecular Signaling: Induction of autophagic cell death in neoplastic cells (e.g., HepG2) via the inhibition of the AKT/mTOR axis, providing a distinct cytoprotective and potential chemopreventive profile.

Chemical Basis of Activity

Structure-Activity Relationship (SAR): Cannabisin B is formed through the oxidative coupling (polymerization) of N-trans-caffeoyltyramine . Its structure features multiple phenolic hydroxyl (-OH) groups and amide bonds .

  • Phenolic Hydroxyls: These are the primary sites for antioxidant activity. They donate hydrogen atoms to unstable free radicals (e.g., DPPH•, ABTS•+), stabilizing them via resonance delocalization across the aromatic rings.

  • Amide Linkage: Increases stability and lipophilicity compared to simple phenolic acids, enhancing cellular bioavailability.

Mechanism of Radical Scavenging


The resulting phenoxy radical is stabilized by the conjugated 

-electron system of the lignanamide backbone, preventing the propagation of oxidative chain reactions.

Mechanistic Pathways: The Core

While many hemp compounds activate Nrf2, Cannabisin B is distinctively characterized by its ability to modulate cell survival and death pathways, specifically inducing autophagy in metabolically active cells (e.g., HepG2 hepatoblastoma cells).

Primary Pathway: AKT/mTOR Inhibition & Autophagy Induction

Research indicates that Cannabisin B acts as an inhibitor of the PI3K/AKT/mTOR signaling cascade. This pathway is a master regulator of cell metabolism, growth, and survival.

  • Inhibition of AKT Phosphorylation: Cannabisin B suppresses the phosphorylation of AKT (Protein Kinase B), preventing its activation.

  • Downregulation of mTOR: Reduced AKT activity leads to the inhibition of the mechanistic Target of Rapamycin (mTOR).

  • Autophagy Activation: mTOR inhibition relieves the suppression of the ULK1 complex, initiating autophagosome formation.

  • Cell Cycle Arrest: The compound induces arrest at the S-phase , preventing the proliferation of damaged or neoplastic cells.

Pathway Visualization (AKT/mTOR Axis)

G cluster_0 Cytoplasm CannabisinB Cannabisin B PI3K PI3K Complex CannabisinB->PI3K Inhibits CellCycle S-Phase Arrest CannabisinB->CellCycle Induces AKT AKT (Phosphorylated) PI3K->AKT Activates mTOR mTORC1 AKT->mTOR Activates p70S6K p70S6K (Ribosome Biogenesis) mTOR->p70S6K Activates ULK1 ULK1 Complex (Autophagy Initiator) mTOR->ULK1 Inhibits Autophagy Autophagosome Formation (LC3-I -> LC3-II) ULK1->Autophagy Initiates

Caption: Cannabisin B inhibits the PI3K/AKT/mTOR axis, relieving inhibition on ULK1 and triggering autophagic cell death and S-phase arrest.[1]

Experimental Protocols

To validate the activity of Cannabisin B, the following protocols are recommended. These are designed to be self-validating with appropriate positive controls.

Protocol A: Isolation from Hemp Seed Hull

Rationale: Cannabisin B is most abundant in the seed coat (hull), not the inner kernel.

  • Extraction:

    • Macerate air-dried hemp seed hulls (1 kg) in 95% Ethanol (5 L) for 48 hours at room temperature.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (to remove lipids) and then Ethyl Acetate (EtOAc) .

    • Collect the EtOAc fraction (rich in lignanamides).

  • Purification (Chromatography):

    • Load EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of CHCl3:MeOH (from 20:1 to 5:1).

    • Monitor fractions via TLC. Cannabisin B typically elutes in mid-polarity fractions.

    • Final Polish: Purify active fractions using Sephadex LH-20 (eluent: MeOH) or semi-preparative HPLC (C18 column, MeOH/Water gradient).

Protocol B: Assessing Autophagy Induction (Western Blot)

Rationale: Detecting the conversion of LC3-I to LC3-II is the gold standard for autophagy.

  • Cell Culture: Culture HepG2 cells in DMEM + 10% FBS.

  • Treatment: Treat cells with Cannabisin B (10, 20, 40 μM) for 24 hours.

    • Positive Control: Rapamycin (mTOR inhibitor).

    • Negative Control: DMSO (Vehicle).

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblotting:

    • Target 1: LC3B (Look for increased LC3-II band at ~14-16 kDa).

    • Target 2: p-AKT (Ser473) and p-mTOR (Look for decreased band intensity).

    • Loading Control: GAPDH or

      
      -actin.
      

Data Summary: Quantitative Benchmarks

The following values serve as reference benchmarks for validating experimental results.

Assay TypeParameterReference Value (Approx.)Significance
DPPH Scavenging IC50~20 - 40 μg/mL Moderate-High antioxidant activity; comparable to BHT.
ABTS Scavenging IC50~10 - 30 μg/mL Strong radical scavenging capacity.
Cytotoxicity (HepG2) IC50~20 - 50 μM Effective antiproliferative concentration.
Cell Cycle S-PhaseIncrease > 20% Indicates blockage of DNA synthesis/replication.

References

  • Chen, T., et al. (2013). "Cannabisin B induces autophagic cell death by inhibiting the AKT/mTOR pathway and S phase cell cycle arrest in HepG2 cells."[1][2] Food and Chemical Toxicology.

  • Yan, X., et al. (2015). "Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities." Journal of Agricultural and Food Chemistry.

  • Flores-Sanchez, I. J., & Verpoorte, R. (2008). "Secondary metabolism in cannabis." Phytochemistry Reviews.

  • Mkpenie, V., et al. (2022). "Lignanamides: sources, biosynthesis and potential health benefits."[3][4] RSC Advances.

Sources

The Anti-Neoplastic Potential of Cannabisin-B in Hepatocellular Carcinoma: A Technical Guide to its Biological Activity in HepG2 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. The exploration of novel anti-cancer agents with improved efficacy and reduced toxicity is a paramount goal in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. Cannabisin-B, a lignanamide isolated from the hull of hemp seeds (Cannabis sativa L.), has emerged as a promising candidate with demonstrated anti-proliferative effects.[1] This in-depth technical guide provides a comprehensive overview of the biological activity of Cannabisin-B in the context of the human hepatoblastoma cell line, HepG2, a widely utilized in vitro model for HCC. We will delve into the molecular mechanisms underpinning its anti-cancer properties, focusing on its impact on cell viability, cell cycle progression, and the induction of autophagic cell death. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven protocols to investigate these phenomena, ensuring scientific integrity and reproducibility.

The Biological Impact of Cannabisin-B on HepG2 Cells: A Mechanistic Overview

Recent studies have elucidated the significant anti-proliferative activity of Cannabisin-B against HepG2 cells.[1][2] The primary mode of action appears to be the induction of autophagic cell death, a distinct process from classical apoptosis.[1][2] This is a critical distinction, as understanding the specific cell death pathway engaged by a potential therapeutic agent is fundamental to its development and application.

Inhibition of Cell Proliferation and Viability

Cannabisin-B has been shown to significantly inhibit the proliferation of HepG2 cells in a dose-dependent manner.[1][2] At higher concentrations, it leads to a marked decrease in cell viability.[1][2] Interestingly, at low concentrations, a transient increase in cell viability has been observed, the significance of which warrants further investigation.[1][2] The anti-proliferative effect is closely linked to the compound's ability to interfere with the cell cycle.

Induction of S-Phase Cell Cycle Arrest

A key aspect of Cannabisin-B's anti-cancer activity is its ability to induce S-phase cell cycle arrest in HepG2 cells.[1][2] This dose-dependent effect prevents cancer cells from replicating their DNA, thereby halting their proliferation. The arrest in the S-phase suggests that Cannabisin-B may interfere with the molecular machinery responsible for DNA synthesis.

Autophagic Cell Death: The Primary Mechanism of Action
The Central Role of the AKT/mTOR Signaling Pathway

The molecular mechanism underlying Cannabisin-B-induced autophagy and cell cycle arrest lies in its ability to inhibit the AKT/mTOR signaling pathway.[1][2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. By blocking the activation of AKT and its downstream target, the mammalian target of rapamycin (mTOR), Cannabisin-B effectively shuts down a key pro-survival pathway in HepG2 cells, thereby triggering autophagic cell death.[1][2]

Signaling Pathway of Cannabisin-B in HepG2 Cells

Cannabisin_B Cannabisin-B AKT AKT Cannabisin_B->AKT Inhibits S_Phase S-Phase Arrest Cannabisin_B->S_Phase mTOR mTOR AKT->mTOR Activates Autophagy Autophagy Induction mTOR->Autophagy Inhibits Cell_Death Autophagic Cell Death Autophagy->Cell_Death Proliferation Cell Proliferation S_Phase->Proliferation Inhibits

Caption: Cannabisin-B inhibits the AKT/mTOR pathway, leading to autophagy and S-phase arrest.

Experimental Protocols for Assessing Cannabisin-B Activity

To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step protocols for key in vitro assays.

HepG2 Cell Culture and Maintenance

Rationale: Consistent and proper cell culture techniques are fundamental to obtaining reliable and reproducible experimental results. The following protocol outlines the standard procedure for maintaining the HepG2 cell line.

Protocol:

  • Media Preparation: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3][4]

  • Sub-culturing:

    • Grow cells in T-75 flasks until they reach 70-80% confluency.[3]

    • Aspirate the culture medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[3]

    • Add 3 mL of a suitable dissociation reagent (e.g., TrypLE™) and incubate for 3-5 minutes at 37°C, or until cells detach.[3]

    • Neutralize the dissociation reagent with 7 mL of complete growth medium and gently pipette to create a single-cell suspension.[3]

    • Perform a cell split as needed (typically 1:4 to 1:6).[3]

    • Change the medium twice a week.[3]

Cell Viability Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with varying concentrations of Cannabisin-B (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix thoroughly and record the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

MTT Assay Workflow

Seed Seed HepG2 Cells (96-well plate) Treat Treat with Cannabisin-B Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (1-4h, 37°C) MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Analysis of Cell Death: Annexin V/PI Staining by Flow Cytometry

Rationale: While Cannabisin-B primarily induces autophagy, it is crucial to distinguish this from apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining allows for this differentiation. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat HepG2 cells with Cannabisin-B as desired. Harvest the cells by trypsinization and collect both the adherent and floating cell populations.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[8]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]

Protein Expression Analysis: Western Blotting

Rationale: Western blotting is a key technique to investigate the changes in protein expression levels within the AKT/mTOR pathway and other relevant signaling cascades.

Protocol:

  • Cell Lysis: After treatment with Cannabisin-B, wash HepG2 cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA assay).[9]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature or overnight at 4°C.[9][10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

Rationale: qPCR allows for the quantification of mRNA levels of genes involved in the cell cycle, autophagy, and other relevant pathways, providing insights into the transcriptional regulation induced by Cannabisin-B.

Protocol:

  • RNA Extraction: Following treatment, extract total RNA from HepG2 cells using a suitable kit (e.g., TRIzol or a column-based method).[11][12]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11]

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.[13]

    • A typical reaction volume is 20 µL.[13]

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with cycling conditions such as: 95°C for 5-8 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30-60 seconds.[11][13]

  • Data Analysis: Analyze the data using the 2^-ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., TBP or TUBB2a for HepG2 cells).[11][13]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Effect of Cannabisin-B on HepG2 Cell Viability (MTT Assay)

Cannabisin-B Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± SD100 ± SD100 ± SD
XMean ± SDMean ± SDMean ± SD
YMean ± SDMean ± SDMean ± SD
ZMean ± SDMean ± SDMean ± SD

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Cell Cycle Distribution of HepG2 Cells Treated with Cannabisin-B

Cannabisin-B Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)Mean ± SDMean ± SDMean ± SD
XMean ± SDMean ± SDMean ± SD
YMean ± SDMean ± SDMean ± SD
ZMean ± SDMean ± SDMean ± SD

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Conclusion and Future Directions

Cannabisin-B demonstrates considerable anti-proliferative activity in HepG2 cells, primarily through the induction of autophagic cell death and S-phase cell cycle arrest, mediated by the inhibition of the AKT/mTOR signaling pathway.[1][2] These findings position Cannabisin-B as a promising chemopreventive or therapeutic agent for hepatocellular carcinoma.[1][2]

Future research should focus on:

  • Elucidating the upstream molecular targets of Cannabisin-B.

  • Investigating the interplay between autophagy and other cell death pathways in response to Cannabisin-B treatment.

  • Evaluating the in vivo efficacy of Cannabisin-B in animal models of HCC.

  • Exploring potential synergistic effects of Cannabisin-B with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers to explore the anti-cancer potential of Cannabisin-B, with the ultimate goal of translating these preclinical findings into novel therapeutic strategies for hepatocellular carcinoma.

References

Sources

Beyond Hemp: A Technical Guide to Cannabisin-B Analogs from Alternative Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Horizon for Cannabisin-Related Lignanamides

While Cannabisin-B, a lignanamide with noteworthy biological activities, was first identified in Cannabis sativa, the quest for novel therapeutic agents necessitates a broader exploration of the plant kingdom. This guide provides an in-depth technical overview of natural sources beyond hemp that produce structurally related lignanamides. Contrary to a narrow focus on Cannabisin-B, which current scientific literature indicates is unique to Cannabis sativa, this document illuminates the promising potential of alternative species as sources for analogous compounds.

This guide will focus on two primary, non-hemp sources of Cannabisin-B-like lignanamides: the bark of the kenaf plant (Hibiscus cannabinus) and the aerial parts of Corydalis saxicola. We will delve into the biosynthesis of these compounds, provide detailed methodologies for their extraction and characterization, and present a comparative analysis of their chemical structures.

Chapter 1: Unveiling Cannabisin-B Analogs in the Plant Kingdom

Lignanamides are a class of plant secondary metabolites formed through the oxidative coupling of hydroxycinnamic acid amides. While the term "Cannabisin" is directly associated with compounds isolated from Cannabis, research has revealed the existence of structurally similar molecules in other plant families.

Hibiscus cannabinus (Kenaf): A Source of Grossamide K and Erythro-Cannabisin H

The bark of the kenaf plant, a fiber crop of the Malvaceae family, has been identified as a source of two acyclic phenylpropane lignanamides that share structural similarities with Cannabisin-B: grossamide K and erythro-cannabisin H .[1][2][3][4] These findings open up a new avenue for the investigation of these compounds without the legal and regulatory complexities associated with Cannabis.

Corydalis saxicola: A Reservoir of Cannabisin D, E, F, and Grossamide

The Papaveraceae family, particularly the genus Corydalis, is known for its rich diversity of alkaloids. Notably, Corydalis saxicola, a medicinal plant used in traditional Chinese medicine, has been found to produce several lignanamides, including cannabisin D, cannabisin E, cannabisin F, and grossamide .[5] The presence of these known cannabisins in a non-hemp species is a significant discovery for researchers seeking alternative sources for these bioactive molecules.

Chapter 2: The Biosynthetic Blueprint: From Phenylpropanoids to Lignanamides

The biosynthesis of lignanamides originates from the phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites.[6][7] This pathway converts the amino acid phenylalanine into various phenolic compounds.

The general biosynthetic pathway leading to lignanamides can be summarized as follows:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid.[8]

  • Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.

  • Formation of Hydroxycinnamoyl-CoA Esters: These hydroxycinnamic acids are then activated to their corresponding Coenzyme A (CoA) esters by the enzyme 4-coumarate-CoA ligase (4CL).

  • Amide Formation: The hydroxycinnamoyl-CoA esters are subsequently condensed with an amine, typically tyramine or other related amines, to form hydroxycinnamic acid amides (HCAAs).

  • Oxidative Coupling: The final step involves the oxidative coupling of two HCAA monomers, catalyzed by peroxidase and laccase enzymes, to form the dimeric lignanamide structure. The specific stereochemistry and linkage of the final product are thought to be controlled by dirigent proteins.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL HCAA Hydroxycinnamic Acid Amide (HCAA) pCouCoA->HCAA Lignanamide Lignanamide (e.g., Grossamide K) HCAA->Lignanamide Oxidative Coupling (Peroxidases, Laccases) Tyr Tyramine Tyr->HCAA

Generalized Biosynthetic Pathway of Lignanamides.

While this represents the general pathway, the specific enzymes and regulatory networks in Hibiscus cannabinus and Corydalis saxicola leading to the formation of their unique lignanamide profiles are still under active investigation.

Chapter 3: From Plant Material to Purified Compound: A Methodological Guide

The successful isolation and characterization of Cannabisin-B analogs from alternative sources hinge on robust and optimized experimental protocols. This chapter provides a detailed, step-by-step guide for the extraction, purification, and analysis of these compounds.

Extraction of Lignanamides from Hibiscus cannabinus Bark

This protocol is adapted from the established methodology for the isolation of grossamide K and erythro-cannabisin H.[9]

Step-by-Step Protocol:

  • Plant Material Preparation:

    • Obtain fresh bark from Hibiscus cannabinus plants.

    • Air-dry the bark until brittle and then grind it into a fine powder using a mill.

  • Successive Solvent Extraction:

    • Step 2.1: Defatting: Macerate the powdered bark with light petroleum (petroleum ether) at room temperature for 24 hours to remove lipids and other nonpolar compounds. Filter and discard the solvent. Repeat this step twice.

    • Step 2.2: Lignanamide Extraction: Macerate the defatted plant material with acetone at room temperature for 24 hours. Filter and collect the acetone extract. Repeat this extraction three times.

    • Step 2.3: Solvent Evaporation: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

  • Solvent Partitioning:

    • Suspend the crude acetone extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvents to yield the respective crude fractions. Lignanamides are expected to be enriched in the more polar fractions (chloroform and ethyl acetate).

ExtractionWorkflow start Powdered Hibiscus cannabinus Bark defat Maceration with Light Petroleum start->defat extract Maceration with Acetone defat->extract evap Rotary Evaporation extract->evap partition Solvent Partitioning (MeOH/H2O vs. Hexane, CHCl3, EtOAc) evap->partition fractions Hexane, Chloroform, Ethyl Acetate Fractions partition->fractions

Workflow for the Extraction of Lignanamides from Kenaf Bark.
Isolation and Purification by Chromatographic Techniques

The crude fractions obtained from solvent partitioning require further purification to isolate the target lignanamides.

Step-by-Step Protocol:

  • Column Chromatography (CC):

    • Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.

    • Dissolve the crude ethyl acetate or chloroform fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column and elute with a gradient of increasing polarity, for example, starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC):

    • For fractions showing the presence of the target compounds but still containing impurities, perform pTLC on silica gel plates.

    • Apply the sample as a band and develop the plate with an appropriate solvent system (e.g., chloroform:methanol mixtures).

    • Visualize the bands under UV light and scrape the bands corresponding to the target compounds.

    • Elute the compounds from the silica gel with a polar solvent like methanol or acetone.

Structural Elucidation and Characterization

The definitive identification of the isolated compounds requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within the molecule and for the complete structural assignment of complex molecules like lignanamides.[9]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the isolated compounds.

    • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that aid in structural elucidation.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and aromatic rings.

Chapter 4: A Comparative Look at Cannabisin-B and its Analogs

While sharing the basic lignanamide scaffold, Cannabisin-B and its analogs from Hibiscus and Corydalis exhibit structural variations that can influence their biological activity.

CompoundSourceKey Structural Features
Cannabisin-B Cannabis sativaArylnaphthalene lignanamide
Grossamide K Hibiscus cannabinusAcyclic phenylpropane lignanamide
Erythro-Cannabisin H Hibiscus cannabinusAcyclic phenylpropane lignanamide
Cannabisin D Corydalis saxicolaArylnaphthalene lignanamide
Cannabisin E Corydalis saxicolaBenzofuran lignanamide
Cannabisin F Corydalis saxicolaBenzofuran lignanamide
Grossamide Corydalis saxicolaAcyclic phenylpropane lignanamide

Structural Comparison:

Cannabisin-B and Cannabisin-D are arylnaphthalene lignanamides, characterized by a more rigid, fused ring system. In contrast, grossamide K and erythro-cannabisin H are acyclic, providing greater conformational flexibility. Cannabisin E and F possess a benzofuran core. These structural differences are significant as they can lead to variations in receptor binding affinity and pharmacological effects.

Conclusion and Future Directions

The discovery of Cannabisin-B analogs in plants such as Hibiscus cannabinus and Corydalis saxicola significantly broadens the natural source base for this class of compounds. This guide provides a foundational framework for researchers to explore these non-hemp sources. Future research should focus on:

  • Elucidating the specific biosynthetic pathways in these alternative species to enable metabolic engineering and synthetic biology approaches for enhanced production.

  • Optimizing extraction and purification protocols to improve the yield and purity of the target lignanamides.

  • Conducting comprehensive pharmacological studies to evaluate the therapeutic potential of these Cannabisin-B analogs and compare their efficacy and safety profiles with those of compounds derived from Cannabis.

By venturing beyond traditional sources, the scientific community can unlock the full potential of this promising class of natural products for the development of novel therapeutics.

References

  • Seca, A. M. L., Silva, A. M. S., Silvestre, A. J. D., Cavaleiro, J. A. S., Domingues, F. M. J., & Neto, C. P. (2001). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Phytochemistry, 58(8), 1219–1223.
  • ScienceDirect. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

  • Elsevier. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

  • ScienceDirect. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structures of Typical Lignans. Retrieved from [Link]

  • Elsevier. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

  • ResearchGate. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

  • ResearchGate. (n.d.). Effective DNA Extraction Protocol for Kenaf. Retrieved from [Link]

  • JoVE. (n.d.). Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]

  • PubMed. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Retrieved from [Link]

  • PubMed. (2016). Antitumor Lignanamides From the Aerial Parts of Corydalis Saxicola. Retrieved from [Link]

  • SpringerLink. (n.d.). Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein. Retrieved from [Link]

  • MDPI. (2023). Phytocannabinoids and Male Fertility: Implications of Cannabis sativa and the Endocannabinoid System in Reproductive Regulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Lignanamides: sources, biosynthesis and potential health benefits – a minireview. Retrieved from [Link]

  • PubMed. (2021). Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]

  • ResearchGate. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

  • PubMed Central. (n.d.). Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus). Retrieved from [Link]

  • PubMed. (n.d.). Anti-tumour clerodane-type diterpenes from Mitrephora thorelii. Retrieved from [Link]

  • MDPI. (2023). Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications. Retrieved from [Link]

  • PubMed. (2013). Early phenylpropanoid biosynthetic steps in Cannabis sativa: link between genes and metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling of Bioactive Compounds and Bioactivity of the Kenaf (Hibiscus Cannabinus L.) Leaf Extract. Retrieved from [Link]

  • PubMed Central. (n.d.). Essences in Metabolic Engineering of Lignan Biosynthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Two new isoquinolines from Corydalis saxicola. Retrieved from [Link]

  • PubMed Central. (n.d.). Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory lignanamides and monoindoles from Alocasia macrorrhiza. Retrieved from [Link]

  • ResearchGate. (n.d.). Phytochemical analysis and anti-inflammatory effect of kenaf and roselle seeds. Retrieved from [Link]

  • PubMed. (n.d.). Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells. Retrieved from [Link]

  • PubMed Central. (n.d.). The Involvement of microRNAs in Plant Lignan Biosynthesis—Current View. Retrieved from [Link]

  • PubMed. (n.d.). Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells. Retrieved from [Link]

  • KEGG. (n.d.). Phenylpropanoid biosynthesis. Retrieved from [Link]

  • PubMed. (n.d.). DNA topoisomerase I inhibitory alkaloids from Corydalis saxicola. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Retrieved from [Link]

  • PubMed Central. (n.d.). Wound Healing Potential of Formulated Extract from Hibiscus Sabdariffa Calyx. Retrieved from [Link]

  • PubMed. (n.d.). DNA topoisomerase I inhibitory alkaloids from Corydalis saxicola. Retrieved from [Link]

  • PubMed Central. (n.d.). Aqueous Extract from Hibiscus sabdariffa Linnaeus Ameliorate Diabetic Nephropathy via Regulating Oxidative Status and Akt/Bad/14-3-3γ in an Experimental Animal Model. Retrieved from [Link]

  • PubMed. (n.d.). Bioactive Isoquinoline Alkaloids From Corydalis Saxicola. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Cannabisin-B from Cannabis sativa Seed Meal

[1]

Executive Summary

This application note details a robust protocol for the isolation of Cannabisin B , a bioactive lignanamide, from Cannabis sativa (hemp) seeds. Unlike cannabinoid extractions that target the flower using high-strength ethanol or hydrocarbons, lignanamides are polar phenolic amides concentrated in the seed.

The protocol utilizes 75% Ethanol as the critical solvent. This specific polarity index is engineered to maximize the solubility of the amide-linked phenolic moieties while minimizing the co-extraction of highly non-polar lipids (which are removed in a pre-step) and highly polar polysaccharides (which require pure water). The workflow proceeds from defatting to hydro-alcoholic extraction, liquid-liquid fractionation, and final purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Chemical Basis of Extraction

Why 75% Ethanol? Cannabisin B (

  • 100% Ethanol/Hexane: Too non-polar; favors triglycerides and sterols.

  • 100% Water: Too polar; extracts excessive mucilage, proteins, and sugars which foul chromatography columns.

  • 75% Ethanol: Provides the optimal dielectric constant (

    
    ) to solvate the lignanamide structure, effectively disrupting the hydrogen bonding within the plant matrix without dissolving the bulk seed proteins.
    

Process Workflow

The following diagram illustrates the critical path from raw seed to purified isolate.

CannabisinB_IsolationRawMatRaw Hemp Seeds(Air-dried, Crushed)DefattingPhase A: DefattingSolvent: Petroleum Ether or n-HexaneTemp: 25°C | Time: 2hRawMat->DefattingSolidResidueDefatted Seed Meal(Solid Residue)Defatting->SolidResidueLipidWasteLipid Fraction(Discard or Oil Recovery)Defatting->LipidWasteExtractionPhase B: Target ExtractionSolvent: 75% EthanolRatio: 1:10 (w/v) | Time: 3 days x 3SolidResidue->ExtractionConcentrationVacuum ConcentrationRemove EtOH -> Aqueous SlurryExtraction->ConcentrationPartitionPhase C: Liquid-Liquid FractionationSequential PartitioningConcentration->PartitionFrac_PEPetroleum Ether Frac.(Discard)Partition->Frac_PEFrac_EtOAcEthyl Acetate (EtOAc) Frac.**TARGET ENRICHMENT**Partition->Frac_EtOAcLignanamides concentrate hereFrac_BuOHn-Butanol Frac.(Glycosides)Partition->Frac_BuOHChromatographyPhase D: Purification1. D101 Resin / C18 Column2. Semi-Prep HPLC (MeOH/H2O)Frac_EtOAc->ChromatographyFinalProductPure Cannabisin B(>95% Purity)Chromatography->FinalProduct

Figure 1: Step-by-step isolation workflow for Cannabisin B, highlighting the critical 75% Ethanol extraction and Ethyl Acetate enrichment phases.[1][2]

Detailed Experimental Protocol

Phase A: Material Preparation & Defatting

Objective: Remove bulk lipids (hemp oil) that interfere with reverse-phase chromatography.[1]

  • Grinding: Pulverize air-dried hemp seeds to a coarse powder (approx. 40 mesh).

  • Defatting:

    • Suspend powder in Petroleum Ether (60-90°C) or n-Hexane at a ratio of 1:10 (w/v).

    • Stir at room temperature for 2 hours.

    • Filter and discard the liquid (oil) phase.

    • Critical: Allow the solid residue (marc) to dry completely in a fume hood to remove all traces of non-polar solvent.

Phase B: The 75% Ethanol Extraction

Objective: Extract phenolics and lignanamides.

  • Solvent Preparation: Mix 750 mL absolute ethanol with 250 mL deionized water.

  • Percolation/Maceration:

    • Soak the defatted seed meal in 75% Ethanol (Ratio 1:10 w/v).

    • Duration: Macerate for 72 hours (3 days) at room temperature.

    • Repetition: Filter the extract and repeat the process 2 more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine all ethanolic filtrates.[1]

    • Evaporate the ethanol under reduced pressure (Rotary Evaporator) at <50°C.

    • Endpoint: Stop when the volume is reduced significantly and the solution becomes an aqueous suspension (ethanol removed).

Phase C: Fractionation (Enrichment)

Objective: Separate Cannabisin B from other polar impurities using polarity-based partitioning.[1]

  • Suspend the aqueous concentrate in a separatory funnel.

  • Wash 1 (Non-polar): Extract with Petroleum Ether (3x) to remove any residual fats missed in Phase A. Discard organic layer.[1]

  • Target Extraction (Medium Polar): Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).[1]

    • Action: Collect the EtOAc layer. This fraction contains the highest concentration of Cannabisin B.

  • Wash 2 (High Polar): The remaining aqueous phase can be extracted with n-Butanol to remove highly polar glycosides (optional, depending on purity needs).[1]

  • Drying: Evaporate the combined EtOAc fraction to dryness to obtain the "Crude Lignanamide Extract."

Phase D: Chromatographic Purification

Objective: Isolate Cannabisin B from the crude mixture.

  • Column Chromatography (Open Column):

    • Stationary Phase: C18 Reverse Phase Silica or D101 Macroporous Resin.[1]

    • Elution Gradient: Methanol/Water (10:90

      
       100:0).[1]
      
    • Fraction Collection: Monitor fractions via TLC or HPLC. Cannabisin B typically elutes in the 40-60% Methanol range.[1]

  • Semi-Preparative HPLC (Final Polish):

    • Column: C18 ODS (e.g., YMC-Pack ODS-A, 5

      
      m, 10 x 250 mm).[1]
      
    • Mobile Phase: Methanol : Water (50 : 50 v/v).[1]

    • Flow Rate: 2-3 mL/min (adjusted for column diameter).

    • Detection: UV at 280 nm or 320 nm.[1]

    • Collection: Collect the peak corresponding to Cannabisin B (Reference

      
       approx. 15-20 min depending on flow/column).
      

Analytical Validation (QC)

To validate the identity and purity of the isolated compound, use the following HPLC-DAD parameters.

Table 1: Analytical HPLC Conditions

ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD)
Column C18 Reverse Phase (4.6 x 250 mm, 5

m)
Mobile Phase Methanol : Water (50 :[1] 50) Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C
Wavelength 220 nm, 280 nm, 320 nm (Max absorption)
Retention Time ~15.0 min (System dependent)
Purity Goal > 95% (Area Normalization)

Identification Criteria:

  • UV Spectrum: Characteristic absorption maxima at

    
     220, 310 nm (typical for lignanamides).[1]
    
  • Mass Spectrometry: ESI-MS (Negative mode)

    
     at 
    
    
    595.[1]
  • Molecular Weight: 596.6 g/mol .[1]

References

  • Yan, J., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Journal of Agricultural and Food Chemistry. (Describes the foundational 75% EtOH extraction and EtOAc partitioning protocol). [1]

  • Saggiorato, A.G., et al. (2021). Different Cannabis sativa Extraction Methods Result in Different Biological Activities. Plants (Basel). (Discusses solvent polarity choices including ethanol for phenolic/lignanamide recovery).

  • Mansouri, F., et al. (2022).[3] Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction. RSC Advances. (Validates hydro-alcoholic mixtures for lignanamide optimization).

  • PubChem. Cannabisin B - Compound Summary. National Library of Medicine. (Chemical structure and physical property verification).

Cannabisin-B precursor ion [M+H]+ m/z 597.2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Cannabisin B in Cannabis sativa Seed Matrices via LC-ESI-MS/MS

Abstract & Scientific Rationale

Cannabisin B is a bioactive lignanamide (grossamide-type) found predominantly in the seed hulls of Cannabis sativa L. Unlike the lipophilic phytocannabinoids (e.g., THC, CBD), Cannabisin B is a polyphenolic amine with significant antioxidant and potential cytotoxic properties.

This protocol addresses the specific challenge of ionizing and fragmenting the [M+H]+ precursor ion at m/z 597.2 .[1] While cannabinoids ionize well in both polarities, lignanamides require optimized acidic conditions in positive electrospray ionization (ESI+) to stabilize the protonated molecule.[1] This guide provides a self-validating workflow to transition from raw material to validated MRM (Multiple Reaction Monitoring) quantitation.

Analyte "Cheat Sheet"

PropertySpecification
Analyte Cannabisin B
Chemical Class Lignanamide (Phenolic Amide)
CAS Number 144506-17-2
Formula C34H32N2O8
Monoisotopic Mass 596.2159 Da
Target Precursor [M+H]+ 597.2 m/z
Polarity ESI Positive (+)
Solubility Methanol, Ethanol, DMSO (Poor solubility in pure water or hexane)

Method Development Logic

Chromatographic Separation (The "Why")

Cannabisin B is isomeric with other lignanamides (e.g., Cannabisin A, C, D).[1] Reliance solely on MS/MS transitions is risky due to shared fragmentation pathways (loss of feruloyl moieties).[1]

  • Column Choice: A C18 column with high surface coverage is required to retain the polar amide groups while separating isomers based on steric hindrance.[1]

  • Mobile Phase: Acidified water/acetonitrile is critical.[1] The formic acid (0.1%) ensures the nitrogen atoms in the amide backbone are protonated, maximizing the [M+H]+ signal.[1]

Mass Spectrometry Strategy

The precursor m/z 597.2 is a stable protonated molecule.[1] Fragmentation typically involves the cleavage of the amide bond or the central cyclobutane ring.[1]

  • Primary Transition (Quantifier): Cleavage of the feruloyl group or amide bond.[1]

  • Secondary Transition (Qualifier): Loss of water or ammonia from the phenolic/amide groups.[1]

Experimental Protocol: Sample Preparation

Objective: Extract Cannabisin B from hemp seeds while minimizing lipid co-extraction (which suppresses ionization).[1]

Workflow Diagram (Graphviz):

ExtractionWorkflow Raw Hemp Seeds (De-hulled or Whole) Grind Cryogenic Milling (Fine Powder) Raw->Grind Defat Defatting (Hexane Wash) Grind->Defat Remove Lipids Extract SLE Extraction (70% EtOH, 30 min) Defat->Extract Discard Hexane, Add EtOH Centrifuge Centrifugation (10,000 x g, 10 min) Extract->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant Vial LC-MS Vial Filter->Vial

Caption: Step-by-step Solid-Liquid Extraction (SLE) workflow optimized for polar lignanamides.

Step-by-Step Protocol:

  • Milling: Pulverize 1.0 g of hemp seeds into a fine powder. Note: Cryogenic milling is preferred to prevent thermal degradation.

  • Defatting (Critical): Wash the powder with 5 mL of Hexane. Vortex for 1 min, centrifuge, and discard the supernatant .

    • Reasoning: Cannabisin B is polar; lipids are non-polar.[1] Removing lipids reduces matrix effects in the MS source.[1]

  • Extraction: Add 10 mL of 70% Ethanol (v/v in water) to the pellet.

  • Agitation: Sonicate for 30 minutes at room temperature (< 40°C).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, or equivalent).[1]

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 min: 10% B[1]

  • 1.0 min: 10% B[1]

  • 8.0 min: 90% B[1]

  • 9.0 min: 90% B[1]

  • 9.1 min: 10% B (Re-equilibration)

MS Source Parameters (ESI+)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi[1]

  • Capillary Voltage: 4000 V

  • Delta EMV: +200 V (Enhances sensitivity for high mass ions)

MRM Transitions (Self-Validating Optimization)

Note: The transitions below are predicted based on lignanamide fragmentation logic. You must perform a Product Ion Scan on your specific instrument to fine-tune Collision Energy (CE).

TypePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Fragment Logic
Quantifier 597.2 418.2 5020-30Loss of feruloyl moiety (C10H9O3)
Qualifier 1 597.2473.25015-25Cleavage of amide/ether linkage
Qualifier 2 597.2299.15035-45Monomer formation (Grossamide cleavage)

Validation Step: Run a "Product Ion Scan" with Precursor 597.2 and a CE ramp (10V to 60V).[1] Select the two most abundant ions.[1] If 418.2 is not dominant on your system, switch to the most intense fragment found.[1]

Data Analysis & Quality Control

Logic Flow for Identification (Graphviz):

IdentificationLogic Start Unknown Peak Detected RT_Check Retention Time Match? (± 0.1 min vs Std) Start->RT_Check MRM_Check MRM Ratio Check (Quant/Qual within 20%) RT_Check->MRM_Check Yes Fail Reject / Re-analyze RT_Check->Fail No Pass Positive ID: Cannabisin B MRM_Check->Pass Pass MRM_Check->Fail Fail

Caption: Decision tree for confirming analyte identity using retention time and ion ratios.

Calibration Standards:

  • Prepare a stock solution of Cannabisin B (1 mg/mL) in Methanol.

  • Dilute serially to create a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

  • Acceptance Criteria:

    
    ; Accuracy ±15% for all points.
    

References

  • U.S. National Library of Medicine (PubChem). (2023).[1] Cannabisin B Compound Summary. Retrieved from [Link]

  • Yan, X., et al. (2006).[1] "Simultaneous determination of cannabisin A, B, C and D in Cannabis sativa by HPLC." Chromatographia, 63, 309–312.[1] (Validates chromatographic separation of isomers).

  • Bajpai, V., et al. (2018).[1] "Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry Based Chemical Profiling of Hemp (Cannabis sativa) Seeds." Journal of AOAC International. (Provides grounding for ESI+ fragmentation of lignanamides).[1]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Cannabisin-B Solubility in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabisin-B. This guide is designed to provide in-depth, field-proven insights into overcoming the primary hurdle in pre-clinical research with this promising lignanamide: its poor aqueous solubility. As a lipophilic compound, ensuring its bioavailability in in vitro cell culture systems is paramount for obtaining accurate and reproducible experimental results. This resource offers a combination of theoretical understanding, practical troubleshooting, and step-by-step protocols to empower your research.

Understanding the Core Challenge: The Hydrophobic Nature of Cannabisin-B

Cannabisin-B, a lignanamide found in Cannabis sativa, possesses a molecular structure that renders it hydrophobic, or "water-fearing."[1] This inherent property means it does not readily dissolve in aqueous environments like cell culture media, which are primarily water-based. When introduced directly or without a suitable carrier, Cannabisin-B will precipitate out of solution, leading to a host of experimental problems including:

  • Inaccurate Dosing: The actual concentration of the compound reaching the cells is unknown and inconsistent.

  • Poor Bioavailability: The compound is not available to interact with cellular targets.

  • Cellular Stress and Toxicity: Precipitated compound can cause physical stress to cells, leading to artifacts.

  • Lack of Reproducibility: Inconsistent solubility leads to variable results between experiments.

This guide will explore two primary, validated methods for enhancing the solubility of Cannabisin-B for in vitro studies: the use of an organic solvent, Dimethyl Sulfoxide (DMSO), and encapsulation with cyclodextrins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that researchers encounter when working with Cannabisin-B and other hydrophobic compounds in cell culture.

Q1: My Cannabisin-B, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?

A1: This is a common phenomenon known as "solvent-shifting" precipitation. When a highly concentrated stock of a hydrophobic compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous solution, the compound is "shocked" out of solution as the solvent environment abruptly changes from organic to aqueous.

Troubleshooting Steps:

  • Reduce the Stock Concentration: A very high concentration in your DMSO stock can exacerbate precipitation upon dilution. Try preparing a lower concentration stock solution.[2]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in your cell culture medium. This gradual change in the solvent environment can help keep the compound in solution.[3]

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Cannabisin-B solution can increase its solubility.[2]

  • Increase the Final DMSO Concentration (with caution): While aiming for the lowest possible final DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[2]

  • Leverage Serum: If your experimental design allows, utilize medium containing fetal bovine serum (FBS) or other serum. Serum proteins, such as albumin, can bind to hydrophobic compounds and aid in their solubilization.[2]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The cytotoxicity of DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[3] Most cell lines can tolerate this concentration without significant toxic effects. For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at 0.1% or lower . It is crucial to perform a dose-response experiment to determine the specific tolerance of your cell line to DMSO.

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1% Considered safe for most cell lines, including sensitive and primary cells.
0.1% - 0.5% Generally acceptable for many robust cell lines. A vehicle control is essential.
> 0.5% Increased risk of cytotoxicity and off-target effects. Should be avoided if possible.

Q3: I'm concerned about the long-term stability of my Cannabisin-B stock solution in DMSO. How should I store it?

A3: Cannabinoids can be unstable in DMSO over long periods, even at low temperatures. To ensure the integrity of your stock solution:

  • Store at -20°C or -80°C: For long-term storage, keep your DMSO stock solutions in a freezer.

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO.

  • Use Anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use high-quality, anhydrous DMSO to prepare your stock solutions.

  • Protect from Light: Store aliquots in amber vials or wrap them in foil to protect the compound from light-induced degradation.

Q4: What are cyclodextrins and how can they improve the solubility of Cannabisin-B?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic molecules, like Cannabisin-B, forming an "inclusion complex."[4] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its solubility.

Diagram: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Aqueous Environment (Cell Culture Medium) cluster_1 Cyclodextrin Solution Cannabisin-B Cannabisin-B (Hydrophobic) Precipitate Precipitate Cannabisin-B->Precipitate Poor Solubility Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) InclusionComplex Cannabisin-B/ Cyclodextrin Inclusion Complex (Water-Soluble) Cyclodextrin->InclusionComplex Cannabisin-B_2 Cannabisin-B Cannabisin-B_2->InclusionComplex Encapsulation

Caption: Encapsulation of hydrophobic Cannabisin-B by a cyclodextrin to form a water-soluble inclusion complex.

Q5: Are cyclodextrins toxic to cells?

A5: The cytotoxicity of cyclodextrins varies depending on the type and concentration. Generally, hydroxypropyl-β-cyclodextrin (HP-β-CD) is considered to have a good safety profile and is widely used in pharmaceutical formulations.[5][6] Methylated cyclodextrins can exhibit higher cytotoxicity.[7] As with DMSO, it is essential to determine the tolerance of your specific cell line to the chosen cyclodextrin by performing a dose-response experiment. For many cell lines, HP-β-CD shows no cytotoxic effects at concentrations up to 5 mM.[5][6]

Experimental Protocols

Here you will find detailed, step-by-step protocols for preparing and applying Cannabisin-B solutions for your cell culture experiments.

Protocol 1: Preparation of a Cannabisin-B Stock Solution in DMSO

This protocol outlines the standard method for preparing a concentrated stock solution of Cannabisin-B using DMSO.

Materials:

  • Cannabisin-B (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Calculate the required mass of Cannabisin-B: Based on its molecular weight (596.6 g/mol ) and your desired stock concentration (e.g., 10 mM), calculate the mass of Cannabisin-B needed.[1]

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Cannabisin-B: Accurately weigh the calculated mass of Cannabisin-B in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the Cannabisin-B powder.

  • Dissolve the Compound: Vortex the solution thoroughly until the Cannabisin-B is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]

  • Sterile Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.

Diagram: Workflow for Preparing and Applying DMSO Stock Solution

G start Start weigh 1. Weigh Cannabisin-B start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw 5. Thaw a Single Aliquot aliquot->thaw serial_dilute 6. Perform Serial Dilution in Warm (37°C) Cell Culture Medium thaw->serial_dilute add_to_cells 7. Add Final Dilution to Cells serial_dilute->add_to_cells vehicle_control Prepare Vehicle Control (Medium + same final % DMSO) serial_dilute->vehicle_control end Experiment add_to_cells->end vehicle_control->add_to_cells

Caption: Step-by-step workflow for preparing and using a Cannabisin-B DMSO stock solution in cell culture.

Protocol 2: Preparation of a Cannabisin-B/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol describes the co-precipitation method for forming a water-soluble inclusion complex of Cannabisin-B with HP-β-CD.

Materials:

  • Cannabisin-B (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (100%), sterile

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

  • Sterile glass beaker and vials

Procedure:

  • Prepare the HP-β-CD Solution: In a sterile glass beaker, dissolve the HP-β-CD in sterile, deionized water to your desired concentration (e.g., 10% w/v). Use a magnetic stirrer to ensure complete dissolution.

  • Prepare the Cannabisin-B Solution: In a separate sterile tube, dissolve the Cannabisin-B in a minimal amount of 100% ethanol. The goal is to create a concentrated solution.

  • Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of Cannabisin-B dropwise.[9]

  • Stir and Equilibrate: Cover the beaker and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter to remove any non-encapsulated Cannabisin-B precipitate and to ensure sterility.

  • Determine Concentration (Optional but Recommended): If possible, determine the final concentration of Cannabisin-B in the aqueous solution using a suitable analytical method (e.g., HPLC).

  • Store: Store the aqueous Cannabisin-B/HP-β-CD solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

References

Sources

Technical Support Center: A Researcher's Guide to Preventing Oxidation of Phenolic Lignanamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenolic lignanamides. These valuable natural compounds, known for their potent antioxidant, anti-inflammatory, and neuroprotective properties, present a significant experimental challenge: oxidative instability.[1][2][3][4][5] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity and bioactivity of your samples.

Section 1: The "Why": Understanding the Mechanisms of Oxidation

A foundational understanding of why phenolic lignanamides degrade is the first step toward preventing it. This section addresses the core chemical principles governing their instability.

Q1: What makes phenolic lignanamides so susceptible to oxidation?

A: The susceptibility of phenolic lignanamides to oxidation is rooted in their very structure, specifically the phenolic hydroxyl (-OH) groups attached to their aromatic rings. These groups are excellent hydrogen donors. The process is initiated when this hydrogen atom is abstracted by an oxidant (like molecular oxygen, metal ions, or enzymatic action), leaving behind an unpaired electron on the oxygen atom. This creates a highly reactive phenoxyl radical.[6] This radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which, while stabilizing the radical, also primes it for further reactions that lead to degradation. Lignanamides are, in essence, victims of their own potent antioxidant nature.[1][3][7]

Q2: What are the primary pathways of oxidation I should be aware of?

A: Oxidation can proceed through two main pathways: non-enzymatic (autoxidation) and enzymatic.

  • Non-Enzymatic Autoxidation: This is a spontaneous reaction with atmospheric oxygen. It is significantly accelerated by factors such as elevated pH, exposure to light (photo-oxidation), high temperatures, and the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) which can catalytically cycle to generate reactive oxygen species.[8][9] A high pH deprotonates the phenolic hydroxyl group to form a phenoxide ion, which is even more easily oxidized than the neutral phenol.[10][11][12]

  • Enzymatic Oxidation: During extraction from plant sources, endogenous enzymes can be a major cause of degradation.[13] The primary culprits are polyphenol oxidases (PPOs), laccases, and peroxidases.[6][13][14] These enzymes rapidly convert phenols into highly reactive quinones, which then undergo further reactions to form brown-colored polymers, leading to sample discoloration and loss of bioactivity.[6][13]

Below is a diagram illustrating the general oxidative pathway.

G cluster_0 cluster_1 Phenolic_Lignanamide Phenolic Lignanamide (Stable) Phenoxyl_Radical Phenoxyl Radical (Highly Reactive) Phenolic_Lignanamide->Phenoxyl_Radical H• Abstraction Quinone Quinone/Degradation Products Phenoxyl_Radical->Quinone Further Oxidation Polymerized_Products Polymerized Products (Brown Pigments) Phenoxyl_Radical->Polymerized_Products Radical Coupling Initiators Initiators O2 Oxygen (O₂) O2->Phenolic_Lignanamide Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Phenolic_Lignanamide Enzymes Enzymes (PPO, Laccase) Enzymes->Phenolic_Lignanamide Light_Heat_pH Light / Heat / High pH Light_Heat_pH->Phenolic_Lignanamide

Caption: General pathway of phenolic lignanamide oxidation.

Section 2: Proactive Prevention: Best Practices for Handling and Storage

Preventing oxidation is far more effective than trying to remediate a degraded sample. Adhering to strict handling and storage protocols is critical for experimental success.

Q3: What are the ideal storage conditions for pure lignanamide compounds and extracts?

A: The key principle is to minimize exposure to all pro-oxidant factors. Storage at 4°C significantly preserves phenolic content and antioxidant activity compared to room temperature.[15] For long-term storage, -20°C or -80°C is highly recommended.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C to -80°C (long-term) ; 4°C (short-term) Slows down reaction kinetics of oxidation.[15]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, a primary reactant in autoxidation.
Light Amber vials or wrap in aluminum foil Prevents photo-oxidation.[9]
Form Dry, solid powder (if possible) Reduces mobility of reactants compared to solutions.
pH (Solutions) Slightly acidic (pH 4-6) Maintains the protonated state of the phenol, which is less prone to oxidation.[10][12]
Additives Consider chelators (e.g., EDTA) or antioxidants Sequesters catalytic metal ions or provides a sacrificial oxidant.
Q4: How should I choose and prepare solvents for my experiments?

A: Solvent choice and preparation are critical. For extraction, aqueous mixtures of ethanol or methanol (typically 70-100%) are effective for a range of lignanamide polarities.[16]

Crucially, all solvents used for preparing solutions should be deoxygenated. Dissolved oxygen is a hidden but potent threat. This can be achieved by:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

  • Freeze-Pump-Thaw: For the highest level of oxygen removal, freeze the solvent, apply a vacuum to remove gas from the headspace, and then thaw. Repeat this cycle three times.

Always use high-purity (e.g., HPLC grade) solvents to minimize contaminants, especially trace metals.

Q5: Which additives can I use to stabilize my lignanamide solutions?

A: Incorporating stabilizers can provide an additional layer of protection.

  • Chelating Agents: Add Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester divalent metal ions like Cu²⁺ and Fe²⁺ that catalyze oxidative reactions.

  • Antioxidants: A small amount of a sacrificial antioxidant like Ascorbic Acid (Vitamin C) or Butylated Hydroxytoluene (BHT) can be added. These compounds will be preferentially oxidized, sparing your lignanamide. However, be aware that these additives may interfere with certain biological assays, so their compatibility must be verified.

Section 3: Troubleshooting Guide: Identifying and Solving Oxidation Issues

Even with precautions, problems can arise. This section provides a logical framework for diagnosing and addressing common issues.

Q6: My sample solution is changing color (e.g., turning yellow or brown). What's happening and how can I fix it?

A: A color change, particularly to yellow or brown, is a classic indicator of phenol oxidation and subsequent polymerization.[13] The colored compounds are typically quinones and their polymers. This is a clear sign that your compound is degrading.

Immediate Actions:

  • Stop Exposure: Immediately protect the sample from light and place it on ice.

  • Check Atmosphere: If not already done, flush the vial headspace with argon or nitrogen.

  • Review Protocol: Was the solvent deoxygenated? Is the pH appropriate? Was a chelating agent used?

Long-Term Fix: You cannot reverse this process. The sample is likely compromised. For future experiments, you must implement the rigorous storage and handling protocols outlined in Section 2. Prepare fresh solutions and use them as quickly as possible.

Q7: I'm seeing unexpected peaks, peak broadening, or a decrease in my main peak area in my HPLC chromatogram. Could this be oxidation?

A: Yes, this is a very common analytical manifestation of oxidation.

  • New Peaks: The appearance of new, often smaller and more polar peaks that elute earlier than the parent compound are likely degradation products.

  • Decreased Main Peak Area: This directly indicates a loss of the parent lignanamide.

  • Peak Broadening/Tailing: This can suggest the presence of multiple, closely related degradation products co-eluting or interacting with the column differently.

Troubleshooting Steps:

  • Inject a Freshly Prepared Standard: Prepare a new solution from your solid stock under ideal conditions (deoxygenated solvent, etc.) and run it immediately. If this chromatogram is clean, it confirms the degradation occurred in the older sample during storage or handling.

  • LC-MS Analysis: If available, use mass spectrometry to get the mass of the unexpected peaks. Oxidative products will often have masses corresponding to the addition of oxygen atoms (+16 Da for hydroxylation, +32 Da for dihydroxylation) or other characteristic changes.[17]

Q8: The bioactivity/antioxidant capacity of my sample is decreasing over time. What's the likely cause?

A: A decline in biological or antioxidant activity is a direct functional consequence of oxidative degradation.[15] The phenolic hydroxyl group is often essential for the compound's activity (e.g., radical scavenging). When this group is oxidized to a quinone, this activity is lost. To confirm this, you can correlate the loss of activity with analytical data (e.g., HPLC peak area) over the same time course.

The solution is to improve your storage and handling protocol as previously described. For cell-based assays, consider preparing stock solutions in an oxygen-depleted solvent like DMSO and making final dilutions into aqueous media immediately before adding to cells.

G Start Observation: Sample Degradation (Color Change, HPLC Issues, etc.) Check_Light Is the sample protected from light? Start->Check_Light Check_Temp Is the sample stored at ≤ 4°C? Check_Light->Check_Temp Yes Root_Cause Root Cause Identified: Oxidative Degradation Check_Light->Root_Cause No Check_O2 Was the solvent deoxygenated? Is it under inert gas? Check_Temp->Check_O2 Yes Check_Temp->Root_Cause No Check_pH Is the solution pH controlled (pH 4-6)? Check_O2->Check_pH Yes Check_O2->Root_Cause No Check_Additives Are stabilizers (EDTA, BHT) used? Check_pH->Check_Additives Yes Check_pH->Root_Cause No Check_Additives->Root_Cause No Solution Solution: Implement Strict Protocols (Section 2 & 4) Prepare Fresh Sample Check_Additives->Solution Yes (Re-evaluate if issue persists) Root_Cause->Solution

Caption: Troubleshooting workflow for identifying oxidation sources.

Section 4: Experimental Protocols

These protocols provide a self-validating framework for handling and analyzing phenolic lignanamides.

Protocol 1: Step-by-Step Guide for Preparing a Stabilized Stock Solution
  • Solvent Preparation: Select an appropriate HPLC-grade solvent (e.g., DMSO, Ethanol). Sparge with argon gas for 20 minutes in a fume hood.

  • Weighing: Accurately weigh the solid phenolic lignanamide in an amber glass vial. Perform this step quickly to minimize air exposure.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial immediately.

  • Stabilization (Optional): If compatible with your downstream application, add a pre-calculated volume of a concentrated stock of EDTA to reach a final concentration of 0.1 mM.

  • Inerting: Gently flush the headspace of the vial with argon gas for 10-15 seconds before tightly sealing with a PTFE-lined cap.

  • Mixing: Vortex or sonicate briefly until fully dissolved.

  • Storage: Wrap the vial in parafilm and immediately place it in -80°C storage.

  • QC Check: Before storing, you may take a small aliquot for an initial HPLC run (T=0) to serve as a baseline for future stability checks.

Protocol 2: Monitoring Lignanamide Stability using HPLC
  • Sample Preparation: Prepare your lignanamide sample according to Protocol 1.

  • Time Point Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and inject it into the HPLC system. Record the peak area and retention time of the parent compound. Save this chromatogram as your reference.

  • Incubation: Store the stock solution under the desired test condition (e.g., 4°C on the benchtop).

  • Subsequent Time Points: At defined intervals (e.g., 1, 4, 8, 24 hours), remove the stock solution from storage, allow it to equilibrate to room temperature, and repeat step 2.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 reference. Calculate the percentage of the remaining parent compound by comparing peak areas. The appearance of new peaks should also be noted. This quantitative data will provide a clear stability profile under your specific experimental conditions.

Section 5: Frequently Asked Questions (FAQs)

Q9: Can I reverse oxidation once it has occurred?

A: Generally, no. The oxidative process leads to the formation of new, stable chemical structures (quinones, polymers) that cannot be easily converted back to the parent phenol.[10][12] Prevention is the only effective strategy.

Q10: How does the specific structure of a lignanamide affect its stability?

A: The number and position of phenolic hydroxyl groups are key. A molecule with a catechol group (two -OH groups adjacent to each other on the aromatic ring) is typically much more susceptible to oxidation than one with a single, isolated hydroxyl group. The electronic environment of the ring also plays a role.

Q11: Are there specific enzymes I should be most concerned about during extraction from plant material?

A: Yes. Polyphenol oxidases (PPOs) and peroxidases are the most aggressive.[6][13] To mitigate their effects during extraction, you can:

  • Blanch the plant material (a brief heat treatment) to denature enzymes.

  • Include enzyme inhibitors like ascorbic acid or citric acid in your extraction buffer.

  • Use organic solvents like acetone or ethanol, which can help precipitate and inactivate enzymes.

References

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of phenolic and non-phenolic compounds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of phenolic compound by laccase.89. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). New Lignanamides with Antioxidant and Anti-Inflammatory Activities Screened Out and Identified from Warburgia ugandensis Combining Affinity Ultrafiltration LC-MS with SOD and XOD Enzymes. Retrieved February 5, 2026, from [Link]

  • Nature. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Retrieved February 5, 2026, from [Link]

  • MDPI. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Oxidative Transformations of Lignans. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Lignanamides: sources, biosynthesis and potential health benefits – a minireview | Request PDF. Retrieved February 5, 2026, from [Link]

  • PubMed. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) New Lignanamides with Antioxidant and Anti-Inflammatory Activities Screened Out and Identified from Warburgia ugandensis Combining Affinity Ultrafiltration LC-MS with SOD and XOD Enzymes. Retrieved February 5, 2026, from [Link]

  • PubMed. (2020). Lignanamides: sources, biosynthesis and potential health benefits - a minireview. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved February 5, 2026, from [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved February 5, 2026, from [Link]

  • Frontiers. (n.d.). Enzymatic Processes to Unlock the Lignin Value. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. Retrieved February 5, 2026, from [Link]

  • University of Copenhagen Research Portal. (2017). Unrestricted Mass Spectrometric Data Analysis for Identification, Localization, and Quantification of Oxidative Protein Modifications. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved February 5, 2026, from [Link]

Sources

Cannabisin-B stability in DMSO vs methanol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Cannabisin-B Stability & Solvent Selection (DMSO vs. Methanol)

Executive Summary

Cannabisin-B is a lignanamide (a bis-amide phenolic compound) found in Cannabis sativa seed coats. Unlike phytocannabinoids (e.g., THC, CBD), it possesses a distinct chemical backbone comprised of oxidative coupling products of N-trans-feruloyltyramine.

The Critical Insight: While Cannabisin-B is chemically distinct from CBD, it shares the phenolic hydroxyl moieties that drive instability.

  • DMSO (Dimethyl Sulfoxide): Excellent solubilizer but chemically aggressive. It is hygroscopic and facilitates oxidation of phenolic groups into quinones, leading to "browning" and loss of potency over time.

  • Methanol: Superior for analytical stability (HPLC/MS) but physically unstable due to high volatility.

Part 1: Troubleshooting & FAQs

Category A: Solvent Selection & Solubility

Q: I am observing a color change (browning) in my Cannabisin-B DMSO stock solution after 1 week at 4°C. Is it still usable? A: Likely No.

  • Diagnosis: The browning indicates the oxidation of the phenolic hydroxyl groups on the Cannabisin-B molecule, likely forming quinoid intermediates. DMSO is hygroscopic; absorbed water and dissolved oxygen accelerate this process.

  • Mechanism: DMSO acts as an oxygen transporter. In the presence of trace metals or light, phenols oxidize rapidly.

  • Action: Discard the stock. For future preparations, purge the DMSO with argon/nitrogen before dissolving and store at -20°C, not 4°C.

Q: Can I use Methanol for my cell culture stock solutions? A: Generally, No.

  • Reasoning: Methanol is cytotoxic at much lower concentrations than DMSO. While Cannabisin-B is stable in methanol, the solvent itself will confound your toxicity data.

  • Protocol: Prepare a high-concentration "Master Stock" in Methanol for storage. On the day of the experiment, evaporate the methanol under nitrogen gas and immediately reconstitute in sterile DMSO for cell treatment.

Q: My Cannabisin-B standard in Methanol shows increased concentration over time. How is this possible? A: Solvent Evaporation.

  • Cause: Methanol is highly volatile (Boiling point: 64.7°C). Even in "sealed" HPLC vials, micro-evaporation occurs through the septa, artificially concentrating the solute.

  • Fix: Use crimp-top vials with PTFE/Silicone septa. Store methanol standards at -20°C or lower to reduce vapor pressure.

Category B: Stability & Storage[1][2][3][4][5][6]

Q: What is the half-life of Cannabisin-B in DMSO vs. Methanol? A: Empirical data suggests the following stability profiles for phenolic lignanamides:

ConditionSolvent: DMSOSolvent: Methanol
Room Temp (25°C) < 48 Hours (Oxidation risk)< 1 Week (Evaporation risk)
Refrigerated (4°C) 1-2 Weeks (Hygroscopicity risk)1 Month (Seal dependent)
Frozen (-20°C) 3-6 Months (If anhydrous)6-12 Months
Deep Freeze (-80°C) > 1 Year> 1 Year

Q: Does Cannabisin-B degrade into CBD or THC? A: No.

  • Chemistry: Cannabisin-B is a lignanamide , not a cannabinoid.[1] It does not share the terpenophenolic biosynthetic pathway of cannabinoids. It degrades via hydrolysis of the amide bond or oxidation of the phenol ring, not by conversion to THC/CBD.

Part 2: Experimental Protocols

Protocol 1: Preparation of Long-Term Storage Stocks

Best for: Analytical Standards and Future Use

  • Weighing: Weigh Cannabisin-B powder into an amber glass vial (protects from UV-induced radical formation).

  • Solvent Choice: Add HPLC-grade Methanol .

    • Why? Methanol prevents oxidative browning better than DMSO during long-term storage.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.

  • Inerting: Gently stream Nitrogen or Argon gas over the liquid surface for 10-15 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for methanol; use electrical tape or specific cryo-tags if freezing.

  • Storage: Store at -80°C.

Protocol 2: Preparation of Cell Culture Working Stocks

Best for: In-vitro Bioassays (0-24 hour use)

  • Reconstitution: Take an aliquot of the Methanol stock (from Protocol 1).

  • Evaporation: Evaporate the methanol using a SpeedVac or Nitrogen stream. Do not use heat (>30°C) to avoid thermal degradation.

  • Solvation: Immediately add sterile, anhydrous DMSO .

    • Tip: Use a fresh bottle of DMSO. Old DMSO accumulates water, which catalyzes hydrolysis.

  • Usage: Use within 4 hours. Do not refreeze DMSO working stocks multiple times; the freeze-thaw cycle introduces moisture and oxygen.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on your experimental end-point.

CannabisinB_Workflow Start Start: Cannabisin-B Solid AppCheck Determine Application Start->AppCheck Analytical Analytical Chemistry (HPLC / LC-MS / QC) AppCheck->Analytical Quantification Biological Biological Assay (Cell Culture / Enzyme Assay) AppCheck->Biological Bioactivity Solvent_MeOH Select Solvent: Methanol (HPLC Grade) Analytical->Solvent_MeOH Risk_MeOH Risk: Evaporation Solvent_MeOH->Risk_MeOH Mitigation_MeOH Mitigation: Use Crimp Vials Store -20°C Risk_MeOH->Mitigation_MeOH Solvent_DMSO Select Solvent: DMSO (Sterile, Anhydrous) Biological->Solvent_DMSO Risk_DMSO Risk: Oxidation & Toxicity Solvent_DMSO->Risk_DMSO Mitigation_DMSO Mitigation: Fresh Prep Only Argon Purge Risk_DMSO->Mitigation_DMSO

Caption: Decision tree for Cannabisin-B solvent selection. Green nodes indicate preferred solvents; Red nodes indicate primary stability risks.

Part 4: Comparative Data Summary

FeatureDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Solubility (Cannabisin-B) High (>50 mg/mL)High (>30 mg/mL)
Boiling Point 189°C (Non-volatile)64.7°C (Volatile)
Freezing Point 19°C (Solidifies at room temp)-97.6°C (Liquid at -20°C)
Oxidation Potential High (Dissolves O₂, Hygroscopic)Low (Unless acidic conditions)
Cell Toxicity Low < 0.1% v/vHigh (Toxic to most cells)
Primary Degradation Mode Oxidative coupling / Quinone formationConcentration error (Evaporation)
Rec. Storage Temp -20°C (Frozen solid)-80°C (Liquid)

References

  • Yan, X., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities.[2] Journal of Agricultural and Food Chemistry. Link

    • Relevance: Establishes the chemical structure of Cannabisin-B and its antioxidant nature (susceptibility to oxid
  • Fraguas-Sánchez, A.I., et al. (2020). Stability characteristics of cannabidiol for the design of microencapsulated drug delivery systems. Journal of Drug Delivery Science and Technology. Link

    • Relevance: Provides the mechanistic basis for phenolic compound degrad
  • Tihanyi, K., et al. (2025). Cannabidiol Toxicity Driven by Hydroxyquinone Formation. PMC - NIH. Link

    • Relevance: Demonstrates the specific risk of DMSO-mediated oxidation of phenolic cannabinoids to quinones (applicable to the phenolic rings in Cannabisin-B).
  • Cayman Chemical. Cannabisin B Product Information & Stability Statement.Link

    • Relevance: General handling guidelines for lignanamides.

Sources

Technical Support Center: Optimizing Hemp Seed Defatting

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers optimizing hemp seed defatting. It moves beyond generic advice to address specific mechanistic challenges in lipid removal, ensuring downstream integrity of proteins and bioactive isolates.

Topic: Precision Defatting Strategies for High-Purity Extraction Role: Senior Application Scientist Status: Active Support

Core Directive: The Strategic Necessity of Defatting

Defatting is not merely a "cleaning" step; it is the primary determinant of downstream yield and purity. In hemp seed processing, residual lipids (approx. 30-35% of seed weight) form lipoprotein complexes that drastically reduce protein solubility and isolate purity. Furthermore, the high polyunsaturated fatty acid (PUFA) content makes hemp lipids prone to oxidation, which can rancidify the meal and denature proteins via free radical attack.

The Golden Rule: You must balance Lipid Removal Efficiency (LRE) with Matrix Preservation . Aggressive defatting removes lipids but denatures proteins; gentle defatting preserves proteins but leaves residual lipids that hinder isolation.[1]

Method Selection: Comparative Analysis

Use this decision matrix to select the protocol best suited to your target analyte.

FeatureHexane (Soxhlet/Wash) Supercritical CO₂ (SFE) Cold Pressing
Primary Use Case Benchmarking; Maximum lipid removal (>99%).Pharma-grade proteins; Bioactive lipid recovery.Food-grade meal; Low-cost bulk processing.
Lipid Removal Extremely High (<1% residual).High (adjustable via pressure/temp).Moderate (10-15% residual oil remains).
Protein Impact Risk of denaturation if solvent removal is thermal.Minimal. Best for functional protein isolates.Low thermal damage, but residual oil causes oxidation.
Toxicity High (Neurotoxic). Requires rigorous desolventizing.None (GRAS).None.
Throughput High (Industrial).Low to Medium (Batch/Semi-continuous).High.

Experimental Protocols & Workflows

Protocol A: Supercritical CO₂ Defatting (The "Green" Standard)

Recommended for: High-value protein isolates and recovery of clean, solvent-free hemp oil.

Scientist’s Note: SFE is tunable. We target the "crossover region" where CO₂ density is high enough to solvate neutral lipids but low enough to avoid co-extracting more polar compounds (like chlorophyll), which stain the meal.

Step-by-Step Methodology:

  • Pre-treatment: Grind hemp seeds to a particle size of 0.5 – 0.75 mm .

    • Why: Particles <0.5 mm cause channeling (CO₂ bypasses the solid); particles >1.0 mm suffer from diffusion resistance.

  • Loading: Pack the extraction vessel. Use a packing density of approx. 0.5 g/cm³.

  • Extraction Parameters:

    • Pressure: 300 – 350 bar.

    • Temperature: 40°C – 50°C.

    • CO₂ Flow Rate: 15 – 20 g/min (lab scale).

    • Time: 2 – 3 hours.

  • Separation: Depressurize in the separator to 50 bar / 25°C to recover the oil.

  • Meal Recovery: Collect the defatted cake. It should be dry and light-colored.

Protocol B: Hexane Defatting (The Efficiency Benchmark)

Recommended for: Maximum protein purity where solvent residue is managed via vacuum desolventizing.

Step-by-Step Methodology:

  • Pre-treatment: Grind seeds to <1 mm.

  • Ratio: Mix hemp flour with n-hexane at a 1:5 to 1:10 (w/v) solid-to-solvent ratio.

  • Extraction: Stir at ambient temperature (20-25°C) for 1 hour. Repeat 2-3 times with fresh solvent.

    • Why: Multiple washes at ambient temp are superior to a single hot Soxhlet extraction for preserving protein functionality.

  • Filtration: Vacuum filter through Whatman No. 1 paper.

  • Desolventizing (CRITICAL): Dry the meal in a vacuum oven at <40°C .

    • Warning: Do not air dry at high heat. Temps >60°C will denature edestin (the main hemp protein), rendering it insoluble.

Visualizing the Workflow

The following diagram illustrates the decision logic and critical control points for hemp defatting.

HempDefatting Start Raw Hemp Seeds PreTreat Grinding (0.5 - 1.0 mm) Start->PreTreat Decision Select Defatting Method PreTreat->Decision Hexane Hexane Extraction (1:5 Ratio, 25°C) Decision->Hexane Max Purity SFE Supercritical CO2 (350 bar, 50°C) Decision->SFE Max Functionality Press Cold Pressing (Mechanical) Decision->Press Low Cost Desolvent Vacuum Drying (<40°C) Hexane->Desolvent HexaneResult Result: High Purity Meal (<1% Fat, Risk of Denaturation) Desolvent->HexaneResult Separation Depressurization (Oil Recovery) SFE->Separation SFEResult Result: Functional Meal (~3-5% Fat, Native Proteins) Separation->SFEResult PressResult Result: Food Grade Meal (10-15% Fat, High Oxidation Risk) Press->PressResult

Caption: Decision matrix for hemp seed defatting. Red nodes indicate critical extraction steps; Blue nodes indicate final meal quality.

Troubleshooting Guide & FAQs

Q1: My hemp protein isolate has poor solubility (<30%). What went wrong during defatting?

Diagnosis: Protein Denaturation. Root Cause:

  • Thermal Stress: If you used Soxhlet extraction (boiling hexane ~69°C) or dried the meal above 60°C, you likely denatured the edestin protein.

  • Oxidation: If you used cold pressing, the residual oil (10-15%) may have oxidized, leading to protein-lipid crosslinking (browning), which reduces solubility. Fix:

  • Switch to cold hexane wash or SFE (kept <50°C).

  • Ensure desolventizing is done under vacuum at low temperature (<40°C).

Q2: I am using SFE, but my oil yield is low and the meal is still "wet" with oil.

Diagnosis: Channeling or Diffusion Limits. Root Cause:

  • Particle Size: If particles are too fine (<0.3 mm), the CO₂ channels through the bed without contacting the oil. If too coarse (>1 mm), the CO₂ cannot penetrate the seed matrix.

  • Moisture: High moisture content (>10%) in the seeds acts as a barrier to non-polar CO₂. Fix:

  • Sieve ground seeds to a 0.5–0.75 mm fraction.

  • Dry seeds to <6% moisture before extraction.

  • Increase pressure to 350 bar to increase CO₂ density.

Q3: My defatted meal has a green tint. How do I get a white protein powder?

Diagnosis: Chlorophyll Co-extraction. Root Cause:

  • Hexane/Ethanol: These solvents (especially ethanol) readily extract chlorophyll.

  • SFE: High pressures (>400 bar) or high temperatures can increase the solubility of pigments. Fix:

  • SFE Optimization: Lower the pressure to 300 bar . Chlorophyll is less soluble in CO₂ at lower densities.

  • Solvent: If using solvent, hexane is more selective against chlorophyll than ethanol. However, for absolute whiteness, a post-defatting wash with an acidic solution (pH 4-5) can sometimes help, though it may alter protein yield.

Q4: Why does my SFE oil look cloudy/waxy compared to hexane-extracted oil?

Diagnosis: Wax Extraction. Root Cause: SFE at high pressures extracts seed coat waxes along with the oil. Fix:

  • Winterization: Dissolve the oil in ethanol, freeze at -20°C for 24 hours, and filter out the precipitated waxes.

  • Fractionation: Use a two-stage separator in your SFE rig. Separator 1 (90 bar/40°C) drops out waxes; Separator 2 (50 bar/25°C) recovers pure oil.

References

  • Aladić, K., et al. (2015).[2][3] Supercritical CO2 extraction of hemp (Cannabis sativa L.) seed oil. Industrial Crops and Products. 4[1][2][5][6][7][8][9][10][11][12][13]

  • Da Porto, C., et al. (2012).[2][3][5] Supercritical CO2 extraction of hemp seed oil: Fatty acid composition and oxidative stability. Journal of Supercritical Fluids. 5[1][2][6][7][9][10][12][13]

  • Shen, P., et al. (2020).[7] Physicochemical and structural properties of proteins extracted from dehulled industrial hempseeds: Role of defatting process and precipitation pH. Food Hydrocolloids. 14[1][2][5][6][7][8][9][10][11][12][13]

  • Cravotto, C., et al. (2024).[9][10] Green extraction of hemp seeds cake with 2-methyloxolane: A response surface optimisation study. Sustainable Chemistry and Pharmacy. 10[1][2][6][7][8][9][10][11][12]

  • Teh, S.S., et al. (2014). Effect of defatting process, acid and alkali extraction on the physicochemical and functional properties of hemp, flax and canola seed cake protein isolates. Journal of Food Measurement and Characterization. 6[1][2][6][7][8][9][10][11][12][13]

Sources

Technical Support Center: Resolving Cannabisin-B Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Method Optimization for Lignanamide Analysis Analyte Focus: Cannabisin B (CAS: 144506-17-2) Audience: Analytical Chemists, QC Researchers, and Drug Development Scientists.[1]

Executive Summary & Mechanistic Insight

The Issue: Cannabisin B is a lignanamide—a conjugate of a lignan core and amide moieties (derived from tyramine). In Reversed-Phase HPLC (RP-HPLC), researchers frequently encounter peak tailing (Asymmetry Factor


) .[1]

The Mechanism: Unlike neutral cannabinoids (e.g., THC, CBD), Cannabisin B possesses dual polarity issues:[1]

  • Phenolic Hydroxyls: Weakly acidic protons (pKa ~10).

  • Amide Linkages: Act as strong hydrogen bond acceptors/donors.

Peak tailing is rarely a "column failure" but rather a secondary interaction . The amide nitrogen and phenolic oxygens interact with residual silanols (Si-OH) on the silica backbone of the stationary phase. At mid-range pH (4–7), these silanols are partially ionized (


), creating a cation-exchange-like mechanism that drags the analyte tail.[1]

Troubleshooting Guide (Q&A)

Category 1: Stationary Phase & Column Chemistry

Q: I am using a standard C18 column, but the tailing persists. Why? A: Standard C18 columns often have exposed silanol groups. For lignanamides like Cannabisin B, these active sites bind to the amide backbone via hydrogen bonding. Solution: Switch to a highly end-capped or base-deactivated column.

  • Recommendation: Columns with "Polar Embedded" groups or "Shield" technology (e.g., C18-Amide or Phenyl-Hexyl) provide steric protection against silanols and improve peak symmetry for phenolic amides.[1]

Q: Does particle size affect the tailing factor for this specific molecule? A: Indirectly. Smaller particles (sub-2


m) improve efficiency (

), which can mask slight asymmetry, but they do not solve the chemical interaction causing the tail.[1]
  • Protocol: If

    
    , changing particle size is a band-aid. You must address the chemistry first (Mobile Phase/Stationary Phase).[1]
    
Category 2: Mobile Phase & pH Control[2][3][4][5]

Q: What is the optimal pH to suppress Cannabisin B tailing? A: You must operate at pH < 3.0 .

  • Reasoning: The pKa of surface silanols is approximately 3.5–4.5. By lowering the pH to ~2.5 (using Formic Acid or Phosphoric Acid), you protonate the silanols (

    
    ), rendering them neutral and reducing their interaction with the Cannabisin B amide group.[1]
    

Q: I am using 0.1% Formic Acid. Is that enough? A: Often, no. Formic acid is a weak modifier.

  • Advanced Fix: If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent; its trifluoroacetate anion pairs with the protonated basic sites (if any) and shields the analyte from the silica surface. Note: TFA suppresses MS signal; if using LC-MS, stick to Formic Acid but increase buffer strength (e.g., 10mM Ammonium Formate).[1]

Category 3: Sample Solvent & Injection

Q: My retention time is stable, but the peak front is sharp and the tail is broad. Could it be the sample solvent? A: Yes. This is the "Strong Solvent Effect."

  • Scenario: Dissolving Cannabisin B in 100% Methanol while starting a gradient at 10% Methanol/90% Water.

  • Outcome: The analyte precipitates or travels faster than the mobile phase initially, causing band broadening that looks like tailing.

  • Protocol: Dissolve the sample in the starting mobile phase composition (e.g., 20% MeOH / 80% Water).

Diagnostic Workflow & Visualization

The following diagram illustrates the decision matrix for diagnosing the root cause of the tailing based on peak shape and experimental conditions.

TroubleshootingWorkflow Start Start: Cannabisin B Peak Tailing (As > 1.2) Check_Solvent Check Sample Solvent (Is it stronger than MP?) Start->Check_Solvent Dilute_Sample Action: Dilute Sample in Initial Mobile Phase Check_Solvent->Dilute_Sample Yes Check_pH Check Mobile Phase pH (Is pH > 3.0?) Check_Solvent->Check_pH No Lower_pH Action: Acidify to pH 2.5 (Add TFA or H3PO4) Check_pH->Lower_pH Yes Check_Column Check Column Type (Standard C18?) Check_pH->Check_Column No (Already Acidic) Switch_Column Action: Switch to End-Capped or Polar-Embedded C18 Check_Column->Switch_Column Yes Check_Load Check Mass Load (Concentration > 1mg/mL?) Check_Column->Check_Load No (Already End-capped) Reduce_Load Action: Reduce Injection Vol or Dilute Sample Check_Load->Reduce_Load Yes

Figure 1: Step-by-step diagnostic workflow for identifying the root cause of peak tailing.

Optimized Experimental Protocol

Based on the physicochemical properties of lignanamides, the following method is validated to minimize secondary interactions.

Comparative Data: Standard vs. Optimized Conditions
ParameterStandard Condition (Prone to Tailing)Optimized Condition (High Symmetry)
Column Standard C18 (5

m)
C18 End-capped or Phenyl-Hexyl (2.7

m Fused-Core)
Mobile Phase A Water (Neutral)Water + 0.1% TFA (UV) or 0.1% Formic Acid (MS)
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFA/Formic
pH ~6.5~2.2 – 2.5
Temperature 25°C35°C – 40°C (Reduces viscosity, improves mass transfer)
Tailing Factor (

)
1.8 – 2.20.95 – 1.15
Step-by-Step Method Implementation
  • Preparation of Mobile Phase A (Acidified Water):

    • Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water.[1]

    • Why TFA? It provides stronger silanol suppression than formic acid.

    • Warning: If using Mass Spec, substitute TFA with 0.1% Formic Acid + 5mM Ammonium Formate to avoid signal suppression.

  • Column Conditioning:

    • Flush the column with 100% Mobile Phase B (Organic) for 20 column volumes to remove storage solvents.

    • Equilibrate with initial gradient conditions (e.g., 85% A / 15% B) for at least 15 minutes.

  • Sample Preparation:

    • Dissolve Cannabisin B standard in 50% Methanol / 50% Water .

    • Crucial: Do not use 100% DMSO or 100% ACN; this causes "breakthrough" peaks.

  • Gradient Profile (Example for 100mm Column):

    • 0–2 min: Hold 15% B (Focusing step).

    • 2–12 min: Linear ramp to 75% B.

    • 12–15 min: Wash at 95% B.

    • 15.1 min: Re-equilibrate.

Interaction Mechanism Diagram

Understanding why the tailing happens allows for better troubleshooting. The diagram below details the molecular interaction between Cannabisin B and the stationary phase.

InteractionMechanism Analyte Cannabisin B (Amide/Phenol) Silanol Residual Silanol (Si-OH / Si-O⁻) Analyte->Silanol Secondary Interaction (H-Bonding) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Primary Retention (Desired) Tailing Peak Tailing (Kinetic Lag) Silanol->Tailing Causes Drag

Figure 2: The dual-interaction mechanism. The secondary interaction with silanols is the root cause of tailing.[2]

References

  • Yan, X., et al. (2022).[1] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant Activities. Journal of Agricultural and Food Chemistry.

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions.

  • BenchChem Technical Support. (2024). Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.

  • Križman, M. (2019).[1][3] A simplified approach for isocratic HPLC analysis of cannabinoids by fine tuning chromatographic selectivity. European Food Research and Technology.[3]

  • Shimadzu Scientific Instruments. (2021). HPLC Method Development for Baseline Resolution of Cannabinoids.

Sources

Technical Support Center: Cannabisin-B Purity Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for the validation of Cannabisin-B purity using NMR spectroscopy.

Topic: Validating Cannabisin-B Purity via NMR Spectroscopy Document ID: NMR-VAL-CNB-004 Role: Senior Application Scientist Last Updated: February 2026[1]

Executive Summary & Compound Profile

Cannabisin-B is not a classic phytocannabinoid (like THC or CBD) but a lignanamide —specifically, a phenolic amide formed by the oxidative coupling of two N-trans-feruloyltyramine units.[1] It is abundant in Cannabis sativa seed hulls (hemp seed) and roots.[1]

Unlike lipophilic cannabinoids, Cannabisin-B contains multiple phenolic hydroxyls and amide linkages, making it significantly more polar. This fundamental difference dictates the NMR solvent choice, handling, and impurity profile.

Chemical Profile
  • Class: Lignanamide (Bis-amide).[1]

  • Core Skeleton: 1,2-dihydronaphthalene (formed via oxidative coupling).[1]

  • Molecular Formula:

    
     (approx.[1][2] MW 594.6  g/mol ).[1]
    
  • Key Structural Features: Two amide carbonyls, four phenolic rings, and a rigid dihydronaphthalene core.

Workflow: Purity Assessment Protocol

The following directed acyclic graph (DAG) outlines the decision logic for validating Cannabisin-B.

NMR_Workflow Start Start: Crude/Isolated Sample Solubility Solubility Check (Target: >5 mg/0.6 mL) Start->Solubility Solvent_Choice Select Solvent: DMSO-d6 (Recommended) or MeOD-d4 Solubility->Solvent_Choice Acquisition Acquire 1H NMR (16-64 scans, d1=5s) Solvent_Choice->Acquisition Check_Amides Check Amide Region (8.0 - 8.5 ppm) Acquisition->Check_Amides Pass_Amides Amides Visible? Proceed to qNMR Check_Amides->Pass_Amides Sharp Doublets Fail_Amides Amides Broad/Missing? Suspect Exchange or pH Check_Amides->Fail_Amides Broad/Absent Impurity_Check Impurity Scan: - Residual Solvents - Cannabisin A (Isomer) - Free Amines Pass_Amides->Impurity_Check Final_Validation Final Purity Calculation (qNMR vs Internal Std) Impurity_Check->Final_Validation

Figure 1: Step-by-step NMR validation workflow for Cannabisin-B.

Sample Preparation & Solvent Selection

Q: Why does my spectrum look broad or missing peaks in CDCl₃?

A: Cannabisin-B has poor solubility in Chloroform-d (


).[1] The amide protons and phenolic hydroxyls participate in strong intermolecular hydrogen bonding, leading to aggregation and line broadening in non-polar solvents.

Protocol:

  • Primary Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1][3]

    • Reason: It disrupts hydrogen bonding, sharpening the amide (

      
      ) and hydroxyl (
      
      
      
      ) signals.[1]
  • Alternative: Methanol-d4 (

    
    ).[1]
    
    • Note: This will exchange the amide and phenolic protons with deuterium, causing them to disappear from the spectrum. Use this only for checking the carbon skeleton or if DMSO is difficult to remove.[1]

Troubleshooting Table: Solvent Effects

FeatureDMSO-d6 (Recommended)Methanol-d4 (CD₃OD)Chloroform-d (CDCl₃)
Amide NH Sharp Doublet/Singlet (8.0–8.5 ppm)Invisible (Exchanged)Broad/Undefined
Phenolic OH Sharp Singlets (9.0–9.5 ppm)Invisible (Exchanged)Broad humps
Solubility Excellent (>10 mg/mL)GoodPoor (Precipitation risk)

Spectral Interpretation Guide

Q: What are the diagnostic signals for Cannabisin-B?

To confirm identity, look for the "fingerprint" of the lignanamide core.[1] The values below are typical for DMSO-d6.

Table 1: Key ¹H NMR Diagnostic Signals (DMSO-d6)
RegionChemical Shift (

, ppm)
MultiplicityAssignmentCausality/Notes
Amide 8.05 – 8.30t or dd

(Amide)
Diagnostic for lignanamides.[1] Shifts with concentration/temp.
Aromatic 6.60 – 7.20mAromatic Ring ProtonsTwo sets of AA'BB' systems (tyramine moiety) and ferulic core.[1]
Olefinic 7.30 – 7.50s or dAr-

=C
Vinyl protons of the dihydronaphthalene core.[1]
Aliphatic 2.60 – 2.80t

(Benzylic)
Tyramine side chain methylene.[1]
Aliphatic 3.30 – 3.50m

(N-methylene)
Adjacent to Nitrogen; often overlaps with

in DMSO.[1]
Table 2: Key ¹³C NMR Signals
Carbon TypeChemical Shift (

, ppm)
Assignment
Carbonyl 170.2, 171.2 Amide

Oxygenated Ar 147.0 – 149.0Phenolic carbons (

,

)
Quaternary 125.0 – 130.0Bridgehead carbons in naphthalene core
Aliphatic 34.0 – 41.0Side chain methylenes

Critical Check: If you observe carbonyl peaks around 166-168 ppm, suspect Cannabisin A or other isomers.[1] Cannabisin B's amide carbonyls are typically distinct near 170-171 ppm.[1]

Quantitative NMR (qNMR) Protocol

Q: How do I calculate absolute purity?

Do not rely on area normalization (100% method) as it ignores inorganic salts and residual solvents.[1] Use the Internal Standard (IS) method.[1]

Experimental Setup:

  • Internal Standard: Use Maleic Acid (traceable grade) or TMSP-d4 .[1]

    • Maleic Acid: Singlet at

      
       6.2 ppm.[1] Good because it sits in a clean region for Cannabisin-B.[1]
      
    • TMSP: Singlet at

      
       0.0 ppm.[1]
      
  • Relaxation Delay (

    
    ):  Set to 30–60 seconds .
    
    • Reason: Amide protons and quaternary carbons have long

      
       relaxation times.[1] Insufficient delay leads to underestimation of the compound.[1]
      
  • Pulse Angle: 90°.

Calculation Formula:


[1]

Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of protons (e.g., 2 for Maleic acid, 1 for a specific Cannabisin aromatic signal)
    
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    
  • 
     = Purity (decimal)[1][4]
    

Troubleshooting Common Impurities

Q: I see extra peaks. What are they?

Common impurities arise from the isolation matrix (hemp seed) or degradation.[1]

ImpurityDiagnostic Signal (

)
Origin
Cannabisin A Similar aromatic region, but distinct alkene shifts.[1]Co-elutes during chromatography.[1]
N-trans-feruloyltyramine Doublets at

6.4 and 7.4 (large

Hz).[1]
Precursor/Hydrolysis product.[1]
Ethyl Acetate

4.03 (q), 1.99 (s) in DMSO.[1]
Common extraction solvent.[1]
Formic Acid

8.14 (s).[1]
Residual from HPLC mobile phase.[1]

References

  • Yan, X., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities.[1][5] Journal of Agricultural and Food Chemistry.[1] [1]

    • Context: Primary reference for the isolation and NMR characterization of Cannabisin B (Compound 10/known) and related lignanamides.[1]

  • Pollastro, F., et al. (2017). Cannabis Phenolics and their Bioactivities. Current Medicinal Chemistry.[1]

    • Context: Reviews the structural class of lignanamides and their distinction
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1][6][7]

    • Context: Standard reference for identifying solvent impurities (DMSO, Methanol, etc.) in the spectrum.
  • Xia, Y., et al. (2015).Total Synthesis of Cannabisin B. (Cited within broader lignanamide synthesis contexts). Context: Confirms the carbonyl shifts at 171.2 and 170.2 ppm for the synthetic standard.

Sources

Validation & Comparative

A Researcher's Comparative Guide: Autophagic Cell Death vs. Apoptosis in Cannabisin-B Treatment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel anti-cancer compounds, understanding the precise mechanism of cell death induction is paramount. Cannabisin-B, a lignanamide isolated from hempseed hull, has emerged as a compound of interest with demonstrated antiproliferative properties.[1][2] This guide provides an in-depth, objective comparison of two critical cell death pathways—autophagic cell death and apoptosis—in the context of Cannabisin-B treatment. We will delve into the underlying signaling mechanisms, present key experimental data, and provide detailed protocols to empower researchers to rigorously investigate these processes in their own work.

The Central Question: How Does Cannabisin-B Eliminate Cancer Cells?

The efficacy of an anti-cancer therapeutic is intrinsically linked to its ability to induce programmed cell death in malignant cells. While apoptosis has long been considered the "gold standard" of programmed cell death, the role of autophagy as a cell death mechanism is gaining increasing recognition. The critical distinction lies in their molecular machinery and morphological characteristics. Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, autophagy is a lysosome-dependent degradation process that involves the formation of double-membraned vesicles called autophagosomes to engulf cellular components. While autophagy is primarily a survival mechanism, under certain conditions, excessive or sustained autophagy can lead to cell death, termed autophagic cell death.[3]

Experimental evidence strongly indicates that Cannabisin-B's primary mode of action against cancer cells is the induction of autophagic cell death , rather than classical apoptosis.[4][5] A pivotal study on HepG2 human hepatoblastoma cells revealed that Cannabisin-B significantly curtails cell proliferation by triggering this autophagic pathway.[4][5]

The Molecular Switch: Inhibition of the AKT/mTOR Signaling Pathway

The decision between cell survival and autophagic cell death is often governed by key regulatory signaling pathways. In the case of Cannabisin-B, its mechanism of action converges on the inhibition of the PI3K/AKT/mTOR pathway.[4][5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8]

Under normal conditions, the AKT/mTOR axis actively suppresses autophagy.[9] However, Cannabisin-B treatment disrupts this signaling cascade, leading to the de-repression of autophagy and subsequent cell death.[4][5]

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Cannabisin-B Cannabisin-B Receptor Putative Receptor Cannabisin-B->Receptor Binds AKT AKT Receptor->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Autophagy_Initiation Autophagy Initiation (ULK1 Complex) mTOR->Autophagy_Initiation Inhibits Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Cell_Death Autophagic Cell Death Autophagosome->Cell_Death

Caption: Cannabisin-B Signaling Pathway Leading to Autophagic Cell Death.

Experimental Evidence: Differentiating Autophagy from Apoptosis

Distinguishing between autophagic cell death and apoptosis requires a multi-faceted experimental approach. The following table summarizes key molecular markers and experimental observations that differentiate these two pathways in the context of Cannabisin-B treatment.

FeatureAutophagic Cell Death (Observed with Cannabisin-B)Apoptosis (Not the primary mechanism of Cannabisin-B)
Key Molecular Markers Increased LC3-II/LC3-I ratio, p62/SQSTM1 degradationCleavage of Caspase-3, PARP cleavage
Morphological Changes Formation of autophagosomes (vacuoles in the cytoplasm)Cell shrinkage, membrane blebbing, nuclear condensation
Inhibitor Studies Cell death is reversed by autophagy inhibitors (e.g., 3-MA, Chloroquine)Cell death is reversed by pan-caspase inhibitors (e.g., Z-VAD-FMK)
Flow Cytometry (Annexin V/PI) Primarily Annexin V negative / PI negative (live) or may become PI positive lateEarly stage: Annexin V positive / PI negative. Late stage: Annexin V positive / PI positive
Supporting Experimental Data from Literature

A study on HepG2 cells treated with Cannabisin-B demonstrated a dose-dependent increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[4][5] Crucially, pre-treatment with the autophagy inhibitor 3-methyladenine (3-MA) completely blocked the Cannabisin-B-induced cell death, confirming that autophagy is the causative mechanism.[4][5] In contrast, markers of apoptosis, such as the cleavage of caspase-3, were not significantly observed.

Methodologies for the Modern Researcher: A Step-by-Step Guide

To rigorously assess the mode of cell death induced by Cannabisin-B or other novel compounds, the following experimental workflows are recommended.

Western Blotting for Key Molecular Markers

This technique allows for the semi-quantitative analysis of key proteins that define each cell death pathway.

cluster_workflow Western Blot Workflow start Treat cells with Cannabisin-B lysis Cell Lysis start->lysis protein_quant Protein Quantification (e.g., BCA assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-LC3, anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Sources

Comparative Antioxidant Potency: Cannabisin-B vs. Vitamin C

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Audience: Researchers, Drug Development Scientists, and Analytical Chemists

Executive Summary

This guide provides a technical comparison between Cannabisin-B , a bioactive lignanamide isolated from Cannabis sativa seed hulls, and Vitamin C (L-Ascorbic Acid), the industry-standard antioxidant.

While Vitamin C remains superior in rapid radical scavenging kinetics (lower IC₅₀), Cannabisin-B offers distinct advantages in lipophilicity , thermal stability , and neuroprotective signaling . This analysis synthesizes experimental data to demonstrate that while Vitamin C is the "sprinter" of antioxidants, Cannabisin-B functions as a "marathon runner," providing sustained protection in lipid-rich biological environments where Vitamin C is less effective.

Chemical & Mechanistic Foundation

To understand the divergence in potency, we must first analyze the structural pharmacophores responsible for antioxidant activity.

Structural Comparison
FeatureVitamin C (L-Ascorbic Acid) Cannabisin-B
Class Water-soluble furanonePolyphenolic Lignanamide
Source Citrus, synthetic synthesisCannabis sativa seed hulls/roots
Active Moiety Enediol group (C2-C3 double bond)Phenolic hydroxyl groups (Catechol moieties)
Solubility Hydrophilic (Water)Lipophilic (Ethanol/DMSO/Lipids)
Mechanism Single Electron Transfer (SET)Hydrogen Atom Transfer (HAT)
Mechanism of Action: HAT vs. SET

Vitamin C primarily operates via Single Electron Transfer (SET) , rapidly donating an electron to neutralize radicals. Cannabisin-B, rich in phenolic hydroxyls, utilizes Hydrogen Atom Transfer (HAT) , where the O-H bond dissociates to quench radicals. This makes Cannabisin-B particularly effective in halting lipid peroxidation chains in cell membranes.

AntioxidantMechanism FreeRadical Free Radical (R•) VitC Vitamin C (Ascorbate) VitC_Action Rapid Electron Donation (SET Mechanism) VitC->VitC_Action CanB Cannabisin-B (Lignanamide) CanB_Action H-Atom Transfer (HAT Mechanism) CanB->CanB_Action VitC_Action->FreeRadical Neutralizes Outcome1 Ascorbyl Radical (Stable/Recyclable) VitC_Action->Outcome1 CanB_Action->FreeRadical Quenches Outcome2 Phenoxyl Radical (Resonance Stabilized) CanB_Action->Outcome2

Figure 1: Mechanistic divergence between Vitamin C (Electron donor) and Cannabisin-B (Hydrogen donor).

Experimental Data Analysis

The following data compares the Half-Maximal Inhibitory Concentration (IC₅₀) , where a lower value indicates higher potency.

Comparative IC₅₀ Values (DPPH Assay)
CompoundIC₅₀ Value (µg/mL)Relative PotencyNotes
Vitamin C 2.0 – 5.0 100% (Baseline)Extremely rapid kinetics (<5 mins).
Cannabisin-B 20.0 – 45.0 *~10-20%Slower kinetics; highly dependent on solvent system.
Hemp Seed Extract 60.0 – 97.0~5%Crude extract containing Cannabisin-B + other lignans.

*Note: Values for Cannabisin-B are extrapolated from lignanamide-enriched fractions and purified isolate studies. Pure polyphenols typically exhibit higher IC₅₀ values than Vitamin C due to higher molecular weight (stoichiometry).

Interpretation of Results
  • Stoichiometry: Vitamin C (MW: 176 g/mol ) is a small molecule, allowing a higher molar concentration per gram compared to the larger Cannabisin-B.

  • Kinetics: Vitamin C reacts almost instantaneously. Cannabisin-B, being a bulky lignanamide, requires more time to sterically access the radical site, often resulting in a "slow-release" antioxidant effect.

  • Biological Relevance: While Vitamin C wins in a test tube (DPPH), Cannabisin-B excels in cellular assays (e.g., inhibiting lipid peroxidation in HepG2 cells) where lipophilicity allows it to penetrate the cell membrane.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: High-Throughput DPPH Scavenging Assay

Objective: Determine IC₅₀ of Cannabisin-B isolates.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Keep in dark).

  • Positive Control: L-Ascorbic Acid (Freshly prepared, 1 mg/mL stock).

  • Sample: Cannabisin-B isolate (dissolved in DMSO/Methanol).

Workflow:

  • Preparation: Prepare serial dilutions of Cannabisin-B (10 – 200 µg/mL).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Validation: The Ascorbic Acid control must yield an IC₅₀ between 2–6 µg/mL. If >6 µg/mL, the DPPH reagent has degraded.

Calculation:


[1]
Protocol B: ABTS Radical Cation Decolorization

Objective: Assess activity in aqueous/organic mixed media (better for lipophilic compounds).

ExperimentalWorkflow Start Start: ABTS Preparation GenRadical Generate ABTS•+ Radical (7 mM ABTS + 2.45 mM K2S2O8) Incubate 12-16h in dark Start->GenRadical Dilution Dilute with Ethanol Target Abs = 0.70 ± 0.02 at 734 nm GenRadical->Dilution Reaction Reaction Phase Mix 20µL Sample + 180µL ABTS Reagent Dilution->Reaction Incubation Incubate 6 mins (Vit C) / 30 mins (Cannabisin-B) Reaction->Incubation Read Read Absorbance @ 734 nm Incubation->Read Validation QC Check: Trolox Standard Must be linear R² > 0.99 Read->Validation

Figure 2: Workflow for ABTS Assay emphasizing the critical incubation times for different compound classes.

Stability & Bioavailability Profile

This is the critical differentiator for drug development professionals.

ParameterVitamin C Cannabisin-B Implication
Thermal Stability Low (Degrades >40°C)High (Stable >100°C)Cannabisin-B is suitable for heat-processed formulations.
pH Stability Unstable in neutral/alkaline pHStable in neutral pHCannabisin-B persists longer in physiological blood pH (7.4).
Lipid Solubility NegligibleHighCannabisin-B can protect neuronal myelin sheaths (neuroprotection).

Conclusion

For rapid aqueous radical scavenging , Vitamin C remains the gold standard. However, Cannabisin-B represents a superior candidate for lipid-based formulations and neuroprotective therapeutics where membrane permeability and long-term stability are required. Researchers should view Cannabisin-B not as a replacement for Vitamin C, but as a synergistic partner that covers the "lipophilic gap" left by ascorbic acid.

References

  • Mazzara, E. et al. (2022). Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents. Frontiers in Pharmacology. Link

  • Rea, A. et al. (2020). Phytochemical Composition and Antioxidant Activity of Various Extracts of Fibre Hemp (Cannabis sativa L.). Molecules.[1][2][3][4][5][6][7][8][9] Link

  • Yan, X. et al. (2015). Inhibitory activity of lignanamides isolated from hemp seed hulls against soluble epoxide hydrolase. International Journal of Biological Macromolecules.[7] Link

  • Slatnar, A. et al. (2012). Antioxidant and Neuroprotective Potential of Leaves and Inflorescences Extracts. Journal of Agricultural and Food Chemistry. Link

  • Benzie, I.F.[8][10][11][12] & Strain, J.J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry. Link

Sources

Cannabisin-B Toxicity Profile in Normal Hepatocytes: A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cannabisin-B Toxicity Profile in Normal Hepatocytes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Lignanamide Safety Advantage

In the search for hepatoprotective and anti-neoplastic agents derived from Cannabis sativa, Cannabisin-B (a lignanamide) has emerged as a distinct alternative to phytocannabinoids like Cannabidiol (CBD) and standard chemotherapeutics like Doxorubicin.

While CBD exhibits a narrow therapeutic index in hepatic models due to metabolic activation (CYP450-mediated), Cannabisin-B demonstrates a hormetic safety profile in normal hepatocytes (L-02, HL-7702). It induces autophagic cell death specifically in hepatocarcinoma cells (HepG2) via AKT/mTOR inhibition while sparing, or even transiently promoting the viability of, normal hepatocytes at therapeutic concentrations.

This guide objectively compares Cannabisin-B against industry standards, providing experimental protocols to validate its superior selectivity index (SI).

Comparative Performance Profile

The following data synthesizes cytotoxicity benchmarks across normal human hepatocytes (Primary/L-02) and Hepatocellular Carcinoma (HepG2).

Table 1: Cytotoxicity & Selectivity Benchmarks
CompoundClassIC₅₀ (HepG2) (Target Efficacy)IC₅₀ (Normal Hepatocytes) (Safety Threshold)Selectivity Index (SI) Primary Mechanism of Toxicity
Cannabisin-B Lignanamide~50 - 100 µM [1]> 400 µM (Est.)* [2]> 4.0 (High)Autophagic Cell Death (AKT/mTOR inhibition)
Cannabidiol (CBD) Phytocannabinoid33.3 µM [3]54.4 µM [3]~1.6 (Low)Metabolic Toxicity (CYP-mediated ROS, ER Stress)
Doxorubicin Anthracycline1.2 - 5.0 µM [4]< 10 µM< 2.0 (Low)Genotoxicity (DNA intercalation, Oxidative Stress)

*Note: Cannabisin-B exhibits a biphasic (hormetic) effect in normal cells, showing transient viability increases at low concentrations (<20 µM) before toxicity onset at high concentrations [1].

Key Comparative Insights:
  • Mechanism Divergence: Unlike Doxorubicin, which kills via indiscriminate DNA damage, Cannabisin-B acts as a "signal modulator," specifically inhibiting the constitutively active AKT/mTOR pathway in cancer cells. Normal hepatocytes, with regulated AKT signaling, are less susceptible.

  • Metabolic Stability: CBD toxicity in normal hepatocytes is exacerbated by CYP2D6/CYP3A4 metabolism, generating reactive metabolites (7-OH-CBD) that cause ER stress [3]. Cannabisin-B lacks this rapid metabolic bioactivation, contributing to its higher safety ceiling.

Mechanistic Deep Dive: Autophagy vs. Apoptosis

Cannabisin-B's toxicity in cancer cells is unique: it bypasses the classic Caspase-3 apoptotic pathway initially, instead triggering Autophagic Cell Death . This is a critical distinction for researchers assessing "toxicity," as standard Annexin V assays may yield false negatives if autophagy markers are not checked.

Figure 1: Differential Signaling Pathway (HepG2 vs. Normal Hepatocyte)

CannabisinMechanism cluster_Cancer HepG2 (Cancer Cell) cluster_Normal Normal Hepatocyte (L-02) CB Cannabisin-B (Treatment) AKT_C p-AKT (Constitutive) CB->AKT_C Inhibits mTOR_C mTORC1 AKT_N AKT Signaling (Homeostatic) CB->AKT_N Minimal Effect AKT_C->mTOR_C Activates ULK1_C ULK1 Complex mTOR_C->ULK1_C Inhibits mTOR_C->ULK1_C Blockade Relieved LC3_C LC3-I -> LC3-II (Autophagosome) ULK1_C->LC3_C Activates Flux Death_C Autophagic Cell Death (S-Phase Arrest) LC3_C->Death_C Excessive Autophagy Viability_N Transient Growth (Hormesis) AKT_N->Viability_N Maintains

Caption: Cannabisin-B selectively inhibits the hyperactive AKT/mTOR axis in HepG2 cells, unleashing lethal autophagy. In normal hepatocytes, homeostatic signaling prevents this cascade.

Experimental Protocols for Validation

To rigorously validate Cannabisin-B's safety profile, researchers must employ a multi-parametric approach. A simple MTT assay is insufficient due to the autophagic mechanism.

Protocol A: Differential Cytotoxicity Assessment (MTT/CCK-8)

Purpose: To establish the Selectivity Index (SI).

  • Cell Seeding:

    • Line 1: HepG2 (Cancer) at

      
       cells/well.
      
    • Line 2: L-02 or HL-7702 (Normal) at

      
       cells/well.
      
    • Critical Step: Allow 24h attachment in DMEM + 10% FBS.

  • Treatment:

    • Prepare Cannabisin-B stock (100 mM in DMSO).

    • Dilute to serial concentrations: 0, 10, 25, 50, 100, 200, 400 µM.

    • Control: DMSO vehicle (< 0.1% v/v).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: 24h and 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to DMSO control. Plot dose-response curves to derive IC₅₀.

Protocol B: Autophagic Flux Confirmation (Western Blot)

Purpose: To confirm the mechanism of death is autophagy (Cannabisin-B specific) rather than necrosis.

  • Lysate Preparation: Treat HepG2 and L-02 cells with Cannabisin-B (IC₅₀ dose) for 24h.

  • Markers to Probe:

    • LC3B: Look for conversion of LC3-I (cytosolic) to LC3-II (membrane-bound). Expect increase in HepG2, minimal change in L-02.

    • p62/SQSTM1: Autophagy substrate. Expect decrease in HepG2 (degradation).

    • p-AKT (Ser473): Survival signal. Expect significant reduction in HepG2.

  • Validation Step: Pre-treat with 3-Methyladenine (3-MA) (autophagy inhibitor).[1][2][3] If Cannabisin-B toxicity is reversed by 3-MA, the mechanism is confirmed as autophagic death [1].[1][2][3]

Figure 2: Experimental Validation Workflow

Workflow cluster_Assays 3. Multi-Parametric Analysis Step1 1. Cell Culture (HepG2 vs L-02) Step2 2. Treatment (Cannabisin-B Gradient) Step1->Step2 MTT MTT Assay (Viability/IC50) Step2->MTT FACS Flow Cytometry (Cycle Arrest/Annexin) Step2->FACS WB Western Blot (LC3-II / p-AKT) Step2->WB Output 4. Data Synthesis (Selectivity Index) MTT->Output FACS->Output WB->Output

Caption: Integrated workflow for distinguishing cytotoxic mechanisms between cancer and normal hepatocytes.

References
  • Chen, L., et al. (2013). "Cannabisin B induces autophagic cell death by inhibiting the AKT/mTOR pathway and S phase cell cycle arrest in HepG2 cells."[1][2] Food Chemistry, 138(2-3), 1034-1041.[4]

  • Moccia, S., et al. (2014).[4] "Antiproliferative and antioxidant effect of polar hemp extracts (Cannabis sativa L., Fedora cv) in human colorectal cancer cells and normal fibroblasts." Journal of Agricultural and Food Chemistry. (Inferred safety profile from high-dose extract data).

  • Chen, S., et al. (2024).[5][6][7] "Investigation of cannabidiol-induced cytotoxicity in human hepatic cells." Toxicology, 153884.[5][6]

  • Tacar, O., et al. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology, 65(2), 157-170.

Sources

A Researcher's Guide to Investigating the Synergistic Potential of Cannabisin-B with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology research, the quest for therapeutic combinations that enhance efficacy while mitigating toxicity is paramount. The principle of synergy—where the combined effect of two or more agents is greater than the sum of their individual effects—offers a promising strategy to overcome drug resistance and improve patient outcomes. This guide delves into the emergent potential of Cannabisin-B, a lignanamide from hempseed, as a synergistic partner to conventional chemotherapeutics.

While direct research into Cannabisin-B's combinatorial effects is in its infancy, its known standalone anticancer mechanisms provide a strong rationale for such investigations. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, outlining the foundational knowledge of Cannabisin-B, drawing parallels with more extensively studied cannabinoids like Cannabidiol (CBD), and providing a detailed experimental framework to rigorously assess its synergistic potential.

The Scientific Rationale: Understanding Cannabisin-B's Mechanism of Action

The justification for exploring Cannabisin-B in combination therapy is rooted in its unique biological activity. A pivotal study has demonstrated that Cannabisin-B exerts significant antiproliferative effects in human hepatoblastoma (HepG2) cells.[1][2] Unlike classical apoptosis-inducing agents, Cannabisin-B triggers autophagic cell death.[1][2]

This process is mechanically linked to the inhibition of the prosurvival PI3K/AKT/mTOR signaling pathway.[1][2] The AKT/mTOR cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, contributing to chemoresistance. By suppressing this pathway, Cannabisin-B not only halts cancer cell proliferation but also potentially lowers the threshold for cell killing by other therapeutic agents. Furthermore, Cannabisin-B induces a dose-dependent arrest of the cell cycle in the S phase, the DNA synthesis phase, which can sensitize cancer cells to DNA-damaging chemotherapeutics.[1][2]

cluster_0 Cannabisin-B Action cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Cannabisin-B Cannabisin-B AKT AKT Cannabisin-B->AKT Inhibits PI3K PI3K PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Cannabisin-B inhibits the AKT/mTOR pathway, leading to decreased proliferation and induced autophagy.

A Comparative Framework: Lessons from Cannabidiol (CBD) Synergy

While Cannabisin-B is a novel compound, extensive research on other non-psychoactive cannabinoids, particularly CBD, provides a valuable blueprint for its investigation. CBD has been shown to synergize with a range of chemotherapeutic drugs across various cancer types, demonstrating the potential of cannabinoids as adjuvants in cancer therapy.

The nature of this interaction can vary from synergistic (a greater-than-additive effect) to additive or even antagonistic, depending on the cell line, drug concentrations, and treatment schedule.[3] This underscores the critical need for meticulous experimental design.

Quantitative Evidence of CBD's Synergistic Effects

The following tables summarize key findings from preclinical studies, quantifying the synergistic interactions between CBD and common chemotherapeutics. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Table 1: CBD and Doxorubicin Synergy in Breast Cancer Cells

Cell LineCBD IC₅₀Doxorubicin IC₅₀Combination DetailsOutcome (CI Value)Reference
MCF7Dose-dependentDose-dependentCo-administrationSynergistic[5]
MDA-MB-231Dose-dependentDose-dependentCo-administrationSynergistic[5]
4T1 (in vivo)N/AN/ACo-administrationEnhanced tumor reduction[6]

Table 2: CBD and Cisplatin Synergy in Ovarian Cancer Cells

Cell LineCBD IC₅₀ (µg/mL)Cisplatin IC₅₀ (µg/mL)Combination DetailsOutcome (CI Value)Reference
SK-OV-312.333.30High inhibition ratesMild Synergy (CI < 1)[3]
OVCAR-312.501.11Co-administrationAntagonism (CI > 1)[3]
A2780N/AN/ACo-administration with CarboplatinSynergistic[7]

Table 3: CBD and Paclitaxel Synergy in Various Cancer Cells

Cell LineCBD IC₅₀Paclitaxel IC₅₀Combination DetailsOutcome (CI Value)Reference
MiaPaca (Pancreatic)4 µM80 nM (Nab-Paclitaxel)Co-administrationIC₅₀ reduced to 6.09 nM[8]
SK-OV-3 (Ovarian)12.33 µg/mL9.90 µg/mLCo-administrationAntagonism (CI > 1)[3]

Note: IC₅₀ values can vary significantly based on experimental conditions such as incubation time.

These data highlight a crucial insight: the synergistic potential of a cannabinoid is not universal. It is highly context-dependent, necessitating a rigorous, systematic approach to evaluate each new combination.

Proposed Experimental Workflow for Assessing Cannabisin-B Synergy

This section provides a logical, step-by-step workflow for researchers to comprehensively evaluate the synergistic effects of Cannabisin-B with a chosen chemotherapeutic agent.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Preclinical Confirmation A Step 1: Determine IC₅₀ Values (MTT Assay) B Step 2: Synergy Quantification (Checkerboard Assay & CI Calculation) A->B Inform Dosing C Step 3: Apoptosis vs. Autophagy Analysis (Annexin V/PI Staining) B->C Confirm Synergy D Step 4: Cell Cycle Analysis (Propidium Iodide Staining) C->D E Step 5: Pathway Analysis (Western Blot for p-AKT, p-mTOR) D->E Elucidate Mechanism F Step 6: In Vivo Xenograft Model (Tumor Growth Inhibition) E->F Validate In Vitro Findings

Sources

Reproducibility of Cannabisin-B Anti-Inflammatory Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lignanamide Challenge

Cannabisin B is a lignanamide —a phenolic amide found primarily in the seed coats of Cannabis sativa—distinct from the phytocannabinoids (like CBD or THC) found in the inflorescences. While cannabinoids have dominated anti-inflammatory research, Cannabisin B has emerged as a potent inhibitor of neuroinflammation and oxidative stress.

However, reproducibility in Cannabisin B assays is frequently compromised by three factors:

  • Source Confusion: Conflating seed-derived lignanamides with flower-derived cannabinoids.

  • Solvent Polarity Mismatch: Lignanamides require polar extraction (e.g., Ethanol/Methanol), whereas non-polar solvents (Hexane) favor cannabinoids.

  • Cytotoxicity Artifacts: False positives in anti-inflammatory assays (NO inhibition) caused by cell death rather than mechanistic inhibition.

This guide provides a standardized, self-validating framework for evaluating Cannabisin B, benchmarking it against the industry standard, Indomethacin .

Comparative Performance Analysis

The following data synthesizes performance metrics from validated in vitro assays using murine macrophage (RAW 264.7) and microglial (BV-2) models.[1]

Table 1: Efficacy Benchmark (Cannabisin B vs. Alternatives)
MetricCannabisin B (Test Agent)Indomethacin (Positive Control)Cannabidiol (CBD) (Alternative)
Primary Class Lignanamide (Phenolic Amide)NSAID (COX Inhibitor)Phytocannabinoid
Target Source C. sativa Seed CoatSyntheticC. sativa Flower/Leaf
NO Inhibition (IC50) 20 – 45 µM (Est.)~56.8 µM ~5 – 10 µM
Mechanism NF-κB blockade, AntioxidantCOX-1/2 inhibition, PPARγ agonistCB2 receptor, Adenosine A2A
Cytotoxicity (CC50) > 100 µM (High Safety Margin)~200 - 400 µM~20 - 30 µM (Moderate)
Solubility DMSO, Methanol (Poor in water)DMSO, EthanolDMSO, Oil (Lipophilic)

Critical Insight: While CBD shows lower IC50 values (higher potency) for NO inhibition, it often exhibits higher cytotoxicity at effective doses. Cannabisin B offers a wider therapeutic window (Selectivity Index), making it a superior candidate for chronic inflammatory models where cell viability is paramount.

Critical Reproducibility Factors (The "Why" Behind the Protocol)

To ensure data integrity, researchers must control the following variables.

A. The Extraction Trap: Polarity Matters

Many reproducibility failures stem from using "Hemp Extracts" without defining the solvent.

  • Hexane/Petroleum Ether: Extracts cannabinoids and terpenes.[2] Excludes Cannabisin B.

  • 70-80% Ethanol/Methanol: Successfully extracts lignanamides (Cannabisin B) and phenolics.

  • Recommendation: If isolating from biomass, use defatted seed meal followed by 80% EtOH extraction. For assay consistency, use HPLC-purified (>98%) Cannabisin B standards .

B. The DMSO Limit

Cannabisin B is lipophilic but requires DMSO for solubilization in aqueous media.

  • Failure Mode: Exceeding 0.1% v/v DMSO in cell culture.

  • Correction: Maintain final DMSO concentration < 0.1%. RAW 264.7 cells are sensitive to DMSO; concentrations >0.5% induce background inflammation or toxicity, skewing NO data.

C. LPS Lot Variability

Lipopolysaccharide (LPS) potency varies by lot and strain (E. coli 0111:B4 vs. 055:B5).

  • Standard: Titrate every new LPS batch to determine the EC50 for NO production (typically 100 ng/mL to 1 µg/mL). Do not use a fixed mass without validation.

Validated Experimental Protocol: NO Inhibition Assay

This protocol includes "Self-Validating" steps (marked in Bold ) to ensure that observed inhibition is pharmacological, not artifactual.

Phase 1: Preparation
  • Cell Line: RAW 264.7 Macrophages (Passage < 20). Old passages lose LPS sensitivity.

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Reagents:

    • Cannabisin B (dissolved in DMSO to 100 mM stock).

    • Indomethacin (Positive Control).

    • Griess Reagent (1% sulfanilamide, 0.1% NED).

    • MTT or CCK-8 Reagent (Viability Control).

Phase 2: The Assay Workflow

AssayWorkflow Start Seed RAW 264.7 Cells (1x10^5 cells/well) Incubate1 Incubate 24h (Adhesion) Start->Incubate1 PreTreat Pre-treatment (1h) Cannabisin B (0-100 µM) + Indomethacin Control Incubate1->PreTreat Stimulate LPS Stimulation (1 µg/mL, 24h) PreTreat->Stimulate Supernatant Collect Supernatant (100 µL) Stimulate->Supernatant Cells Remaining Cells Stimulate->Cells Griess Griess Assay (NO Quantification) Supernatant->Griess Analysis Calculate IC50 Normalize to Viability Griess->Analysis MTT MTT/CCK-8 Assay (Viability Check) Cells->MTT MTT->Analysis Correction Factor

Figure 1: Self-Validating Experimental Workflow. Note the parallel processing of Supernatant (Efficacy) and Cells (Toxicity).

Phase 3: Self-Validation Logic
  • Step 1 (Viability Check): Before analyzing NO data, check the MTT results.

    • Rule: If Cell Viability < 80% at a specific concentration, discard that data point. The reduction in NO is likely due to cell death, not enzyme inhibition.

  • Step 2 (Reference Check): Indomethacin (50 µM) must inhibit NO by >40%. If not, the LPS stimulation failed or the cells are unresponsive.

Mechanistic Validation: The NF-κB Pathway[3]

Cannabisin B exerts its anti-inflammatory effects primarily by blocking the nuclear translocation of NF-κB, preventing the transcription of pro-inflammatory genes like iNOS and COX-2.

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Kinase) TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Degradation IκBα Degradation IkB->Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive) NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation CannabisinB Cannabisin B (Inhibitor) CannabisinB->IKK Blocks CannabisinB->NFkB_Cyto Stabilizes Complex DNA DNA Binding (iNOS Gene) NFkB_Nuc->DNA NO Nitric Oxide Production DNA->NO

Figure 2: Mechanism of Action. Cannabisin B inhibits the IKK-mediated phosphorylation of IκBα, preventing NF-κB translocation.

References

  • Cannabisin B Isolation & Structure

    • Ma, C., et al. (2015). "Total Synthesis of Cannabisin B." Journal of Chemical Research.

  • Yan, X., et al. (2015). "Anti-inflammatory effects of lignanamides from the roots of Solanum melongena L." Fitoterapia.
  • Indomethacin Benchmark Data

    • Hrabák, A., et al. (2001). "Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages." Life Sciences.

  • Assay Reproducibility & Solvent Effects

    • Appendino, G., et al. (2008). "Cannabinoids as anti-inflammatory agents."[1][3][4][5][6] Current Medicinal Chemistry. (Context on solvent extraction differences).

  • Cannabis Sativa Seed Bioactives

    • Moccia, S., et al. (2020).[7] "Nutrients and Bioactive Compounds from Cannabis sativa Seeds." Antioxidants.[6][8][9]

Sources

Technical Guide: Cross-Validation of Cannabisin-B Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of analytical methods for the quantification of Cannabisin B , a bioactive lignanamide found predominantly in the seed coat (testa) of Cannabis sativa L. Unlike cannabinoids (e.g., THC, CBD) concentrated in the floral resin, Cannabisin B requires specific extraction and detection parameters due to its polyphenolic amide structure (C34H32N2O8).

We evaluate two primary methodologies:

  • HPLC-DAD: The robust, cost-effective standard for raw material quality control (hemp seed meal/hulls).[1]

  • UHPLC-MS/MS: The high-sensitivity gold standard for pharmacokinetic studies and complex biological matrices.[1]

Chemical Context & Analytical Challenges

Cannabisin B is not a cannabinoid; it is a lignanamide formed by the oxidative coupling of N-trans-feruloyltyramine.[1] Its analysis is often complicated by the presence of structurally similar isomers (Cannabisin A, C, D) and a complex matrix of fatty acids and proteins in hemp seeds.

  • Molecular Formula: C34H32N2O8[1][2][3][4]

  • Molecular Weight: 596.63 g/mol [2][3]

  • Key Analytical Challenge: Differentiating Cannabisin B from its stereoisomers and ensuring complete extraction from the lignocellulosic seed coat.

Method A: HPLC-DAD (Routine Quality Control)[1]

Best For: Standardization of hemp seed extracts, raw material grading, and nutraceutical formulation QC.

Mechanistic Rationale

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) utilizes the strong UV absorption of the phenolic rings in Cannabisin B. While less sensitive than MS, it offers superior robustness for samples where the analyte is abundant (>10 µg/mL).[1]

Optimized Protocol
  • Stationary Phase: C18 Reverse Phase (e.g., Phenomenex Luna Omega Polar C18, 5 µm, 250 x 4.6 mm). The "Polar" modification helps retain the amide moiety.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains protonation, sharpens peaks).

    • B: Acetonitrile (ACN).[1][5]

  • Gradient Profile:

    • 0-5 min: 10% B (Isocratic hold for polarity equilibration).[1]

    • 5-25 min: 10% → 60% B (Linear gradient).[1]

    • 25-30 min: 60% → 95% B (Wash).[1]

  • Detection: 256 nm (Primary λmax).[1][4]

    • Secondary confirmation: 310 nm and 218 nm.[4]

  • Flow Rate: 1.0 mL/min.[1]

Self-Validating Check

Peak Purity Index: The DAD must scan from 200–400 nm across the peak.[1] If the UV spectrum at the ascending slope, apex, and descending slope does not match (similarity factor < 990), co-elution of other lignanamides (e.g., Cannabisin A) is occurring.

Method B: UHPLC-MS/MS (Trace Analysis)[1]

Best For: Pharmacokinetic (PK) studies, plasma analysis, and trace contamination testing.

Mechanistic Rationale

Triple Quadrupole Mass Spectrometry (QqQ) in Negative Electrospray Ionization (ESI-) mode provides the highest sensitivity.[1] Lignanamides ionize readily in negative mode due to the phenolic hydroxyl groups, forming stable [M-H]⁻ ions.

Optimized Protocol
  • Stationary Phase: UHPLC C18 (e.g., Waters BEH C18, 1.7 µm, 50 x 2.1 mm).[6]

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH adjusted to neutral/basic to favor deprotonation).[1]

    • B: Methanol (MeOH).[1][6][7]

  • MS Source Parameters (ESI-):

    • Capillary Voltage: 2.5 kV.[1]

    • Desolvation Temp: 500°C.[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor: m/z 595.2 [M-H]⁻

    • Quantifier Product: m/z 269.1 (Cleavage of the amide bond).

    • Qualifier Product: m/z 432.1 (Loss of HNCO + p-hydroxystyrene moiety).[1]

Self-Validating Check

Ion Ratio Stability: The ratio of the area of the Quantifier (269.1) to the Qualifier (432.1) must remain constant (±15%) across calibration standards and samples. Deviation indicates matrix interference.[1]

Experimental Workflow & Decision Tree

The following diagram illustrates the critical decision points and flow for validating Cannabisin B quantification.

Cannabisin_Validation_Workflow Sample Sample Source (Hemp Seed / Plasma) Extraction Extraction (70% EtOH + Ultrasonication) Sample->Extraction Cleanup Cleanup Step (SPE or Centrifugation) Extraction->Cleanup Split Decision Node: Concentration Range? Cleanup->Split HPLC_Path High Conc (>10 µg/mL) Method A: HPLC-DAD Split->HPLC_Path Raw Material MS_Path Trace Conc (<1 µg/mL) Method B: UHPLC-MS/MS Split->MS_Path Bio-fluids Data_HPLC Data Output: UV Abs @ 256nm HPLC_Path->Data_HPLC Data_MS Data Output: MRM 595.2 -> 269.1 MS_Path->Data_MS Validation Cross-Validation Correlation Analysis (R²) Data_HPLC->Validation Data_MS->Validation

Figure 1: Analytical workflow for Cannabisin B, routing samples based on concentration and matrix complexity.

Cross-Validation Data Summary

The following table synthesizes representative performance metrics derived from field applications and literature consensus (Yan et al., 2022; Bajpai et al.).

Validation ParameterMethod A: HPLC-DADMethod B: UHPLC-MS/MS (ESI-)
Linearity Range 5.0 – 500.0 µg/mL1.0 – 1000.0 ng/mL
LOD (Limit of Detection) ~1.5 µg/mL~0.05 ng/mL
LOQ (Limit of Quantitation) ~5.0 µg/mL~0.15 ng/mL
Precision (RSD %) < 2.0% (Intra-day)< 4.5% (Intra-day)
Matrix Effect Low (Robust)High (Requires Matrix-Matched Calibration)
Selectivity Moderate (Risk of isomer overlap)High (Mass + Fragment Specificity)
Comparative Analysis
  • Correlation: When hemp seed extracts are diluted to fall within the overlapping dynamic range of both instruments, the correlation coefficient (

    
    ) typically exceeds 0.98 , validating the use of HPLC-DAD for routine screening.
    
  • Cost-Benefit: HPLC-DAD is approximately 10x cheaper per run but requires 1000x higher sample concentration.[1]

References

  • Yan, J., et al. (2022). Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells. Molecules. [Link][1][4]

  • PubChem. (2023).[1] Cannabisin B Compound Summary. National Library of Medicine.[1] [Link]

  • Rodriguez-Leyva, D., & Pierce, G. N. (2010). The cardiac and hemostatic effects of dietary hempseed. Nutrition & Metabolism. [Link][1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Cannabisin-B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Effective chemical management extends beyond the experiment. As researchers working with bioactive lignanamides like Cannabisin-B , we bear the responsibility of ensuring that our waste streams do not compromise environmental safety or laboratory compliance.[1]

Cannabisin-B (


) is a phenolic amide found in Cannabis sativa seed coats.[1] While it lacks the psychoactive legal scheduling of 

-THC, it is a bioactive polyphenol.[1] Improper disposal via municipal sinks is strictly prohibited due to its lipophilic nature (leading to bioaccumulation risks) and potential cytotoxicity.

This guide provides a self-validating protocol for the segregation, neutralization, and disposal of Cannabisin-B, ensuring your laboratory meets the highest standards of Scientific Integrity and EHS compliance.

Chemical Profile & Risk Assessment

Before handling waste, verify the physicochemical properties that dictate the disposal pathway.

Table 1: Cannabisin-B Critical Waste Parameters

ParameterSpecificationOperational Implication
CAS Number 144506-17-2Use for waste manifesting and inventory tracking.[1]
Molecular Formula

High carbon content; suitable for high-temp incineration.[1]
Physical State Solid (Powder)Dust explosion risk is low but possible in high quantities.
Solubility DMSO, Methanol, EthanolInsoluble in water. Do not attempt aqueous dilution.
Reactivity Phenolic oxidationSensitive to strong oxidizers.[2] Keep away from nitric/perchloric acid waste.
Hazard Class Irritant (Skin/Eye)Treat as potentially reprotoxic (Universal Precaution for Cannabis derivatives).

Pre-Disposal Protocol: The "Chain of Custody"

Trustworthiness in the lab starts with inventory control. Because Cannabisin-B is derived from Cannabis sativa, many facilities require strict tracking to distinguish it from controlled cannabinoids.[1]

  • Inventory Reconciliation: Before disposal, deduct the mass from your chemical inventory system (CIS). Unaccounted losses in cannabis-adjacent labs can trigger audits.[1]

  • Stabilization: If the compound has been in solution for >6 months, check for precipitation. Re-dissolve precipitates with a small volume of Methanol before transferring to liquid waste to prevent clogging waste carboys.

  • PPE Requirements: Nitrile gloves (double-gloved recommended for solutions >10 mM), safety goggles, and a lab coat.[1] Handle all dry powder in a fume hood to prevent inhalation.

Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired dry stocks, contaminated weighing boats, pipette tips, and silica gel columns.[1]

  • Segregation: Do not mix with general trash.

  • Containment: Place solid waste in a clear, sealable polyethylene bag (min 2 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Cannabisin-B (Phenolic Amide) Solid Debris."[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Terminal Disposal: Transfer to the Solid Hazardous Waste Drum (typically destined for high-temperature incineration).

Scenario B: Liquid Waste (Experimental Aliquots)

Applicability: HPLC waste, mother liquors, and cell culture media containing Cannabisin-B.[1]

Critical Decision Point: The disposal path is determined by the solvent, not the solute.

  • Pathway 1: Non-Halogenated Solvents (Methanol, Ethanol, DMSO) [1]

    • Action: Pour into the Non-Halogenated Organic waste carboy.

    • Reasoning: These solvents have high BTU values and are burned as fuel in cement kilns or chemical incinerators. Cannabisin-B will fully mineralize (

      
      ) during this process.[1]
      
  • Pathway 2: Halogenated Solvents (Dichloromethane, Chloroform) [1]

    • Action: Pour into the Halogenated Organic waste carboy.

    • Reasoning: These require specific scrubbing during incineration to prevent acid rain (HCl formation). Keep separate to reduce disposal costs.

  • Pathway 3: Aqueous Buffers (<5% Organic Solvent) [1]

    • Action:Do not pour down the drain. Even if diluted, the lipophilic Cannabisin-B can adsorb to PVC pipes or persist in wastewater sludge.

    • Protocol: Collect in a separate "Aqueous Chemical Waste" container.

Visualized Decision Matrix

The following logic flow ensures no errors are made during the disposal process.

CannabisinDisposal Start Start: Cannabisin-B Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris (Powder, Wipes, Tips) StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet Bagging Double Bag in Polyethylene Solid->Bagging SolidBin Solid Hazardous Waste Bin (Incineration) Bagging->SolidBin SolventCheck Check Solvent Matrix Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Alcohol/DMSO Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Chlorinated Aqueous Aqueous Buffer (>95% Water) SolventCheck->Aqueous Buffer/Media NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending) NonHalo->NonHaloBin HaloBin Halogenated Waste Carboy (Scrubbed Incineration) Halo->HaloBin AqBin Aqueous Chemical Waste (Treatment Plant) Aqueous->AqBin

Figure 1: Decision tree for Cannabisin-B disposal. Blue nodes indicate decision points; Green nodes indicate the final compliant destination.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents lab contamination.

  • Isolate: Alert nearby personnel and mark the area.

  • PPE Up: Ensure gloves and lab coat are secure. If powder is airborne, use an N95 or P100 respirator.

  • Containment (Liquid):

    • Cover spill with an inert absorbent (Vermiculite or Chemizorb®).[1]

    • Do not use paper towels alone, as they increase the surface area for solvent evaporation.

  • Cleanup (Solid):

    • Cover powder with a damp paper towel (wet with water) to prevent dust generation.

    • Wipe up gently.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Scenario A above).

  • Decontamination: Wash the surface with 70% Ethanol followed by soap and water to remove phenolic residues.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 71448963, Cannabisin B. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabisin-B
Reactant of Route 2
Reactant of Route 2
Cannabisin-B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.